Angoletin
Description
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.
Structure
2D Structure
3D Structure
Properties
CAS No. |
76444-55-8 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
InChI Key |
HBRYKWADRULLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Other CAS No. |
76444-55-8 |
Pictograms |
Environmental Hazard |
Synonyms |
2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone angoletin ON-III compound |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Angoletin
An in-depth search for the physicochemical properties of a compound named "Angoletin" has yielded no specific information. This suggests that "this compound" may be a novel, rare, or potentially misspelled compound name, as it does not appear in the comprehensive chemical and biological databases accessed.
The executed search queries for "this compound physicochemical properties," "this compound molecular weight," "this compound melting point," "this compound solubility," "this compound pKa," "this compound experimental protocols for physicochemical properties," and "this compound signaling pathways" did not return any relevant results for a substance with this name.
Therefore, the requested in-depth technical guide or whitepaper on the core physicochemical properties of this compound cannot be provided at this time. Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound's name and spelling. If the compound is very new or has not been extensively studied, its physicochemical data may not yet be publicly available.
Angoletin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin is a naturally occurring dihydrochalcone, a type of flavonoid, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary documented sources are detailed below.
| Plant Species | Family | Plant Part | Reference |
| Uvaria angolensis | Annonaceae | Roots | [1] |
| Myrica gale | Myricaceae | Aerial Parts | [2] |
| Ceratiola ericoides | Ericaceae | - | [2] |
Table 1: Natural Sources of this compound
Currently, Uvaria angolensis is the most well-documented source for the isolation of this compound. While this compound has been reported in Myrica gale and Ceratiola ericoides, specific details regarding its concentration and isolation from these species are less prevalent in the available scientific literature.
Isolation Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are based on established methods for the isolation of dihydrochalcones and related flavonoids from plant materials.
General Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol: Isolation from Uvaria angolensis Roots
The following protocol is based on the methodology described by Hufford and Oguntimein (1982) for the isolation of dihydrochalcones from Uvaria angolensis.[1]
1. Plant Material Preparation:
-
Air-dry the roots of Uvaria angolensis.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered root material with a suitable solvent such as methanol or ethanol at room temperature or using a Soxhlet apparatus.
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or chloroform.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound.
5. Final Purification:
-
For obtaining highly pure this compound, further purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent system.
| Step | Method | Solvent(s) | Key Parameters |
| Extraction | Maceration or Soxhlet | Methanol or Ethanol | Exhaustive extraction |
| Fractionation | Liquid-Liquid Partitioning | n-Hexane, Ethyl Acetate, n-Butanol | Sequential partitioning |
| Purification | Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Gradient elution |
| Final Purification | Preparative HPLC or Crystallization | Appropriate solvent system | High purity |
Table 2: Summary of Key Experimental Parameters for this compound Isolation
Biological Activity and Signaling Pathways
Currently, there is a limited body of publicly available scientific literature detailing the specific biological activities and mechanisms of action of this compound. While flavonoids, as a class of compounds, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities, specific studies on this compound are scarce.[3]
Given that many natural compounds, including flavonoids, have been shown to modulate key cellular signaling pathways, it is plausible that this compound may also exert its effects through such mechanisms. One of the central signaling pathways often implicated in the action of natural products is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.
Postulated Signaling Pathway Modulation
The following diagram illustrates a hypothetical model of how a natural compound like this compound could potentially interact with the PI3K/Akt/mTOR signaling pathway, based on the known actions of other flavonoids. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
Further research is warranted to investigate the bioactivity of this compound and to elucidate the specific molecular targets and signaling pathways through which it may exert its effects. Such studies would be invaluable for understanding its therapeutic potential.
References
An In-depth Technical Guide to Angoletin: Structure, Properties, and Biological Context
Abstract
Angoletin is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical structure, functional groups, and physicochemical properties. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for the isolation of similar compounds and discusses potential biological activities and signaling pathways based on the broader class of dihydrochalcones. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Functional Groups
This compound, with the systematic IUPAC name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one , is a flavonoid derivative.[1] Its molecular structure is characterized by two aromatic rings linked by a three-carbon bridge.
The key functional groups present in the this compound molecule are:
-
A Substituted Phenyl Ring: This is a 2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl group.
-
Two Hydroxyl Groups (-OH): These phenolic hydroxyl groups are located at positions 2' and 4' of the substituted phenyl ring.
-
A Methoxy Group (-OCH3): This ether functional group is present at the 6' position of the substituted phenyl ring.
-
Two Methyl Groups (-CH3): These are attached to the substituted phenyl ring at positions 3' and 5'.
-
A Ketone Group (C=O): This is part of the propan-1-one linker, which is characteristic of chalcones and dihydrochalcones.
-
A Phenyl Group (C6H5): This is an unsubstituted phenyl ring attached to the three-carbon chain.
The chemical structure of this compound is visualized in the diagram below.
Caption: 2D chemical structure of this compound.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H20O4 | PubChem[1] |
| Molecular Weight | 300.3 g/mol | PubChem[1] |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | PubChem[1] |
| SMILES | CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O | PubChem[1] |
| XlogP (Computed) | 4.0 | PubChem |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.
Table 2: LC-MS Data for this compound
| Parameter | Value |
| Precursor Type | [M+H]+ |
| m/z | 301.1434 |
| Instrument | Agilent 6530 Q-TOF |
| Ionization | LC-ESI-QTOF |
| Collision Energy | 20 V / 40 V |
| Retention Time | 5.9585 min |
Source: PubChem[1]
A 13C NMR spectrum for this compound is available for viewing on the PubChem database, however, a detailed analysis with peak assignments is not provided in the available literature.[1]
Biological Activities
While specific quantitative biological activity data for this compound, such as IC50 or EC50 values, are not extensively reported, its classification as a dihydrochalcone places it within a group of flavonoids with known pharmacological properties. Dihydrochalcones have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many flavonoids have been shown to possess cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways.
-
Antioxidant Activity: The phenolic hydroxyl groups in flavonoids are key to their antioxidant and free radical scavenging properties.
Further research is required to quantify the specific biological activities of this compound.
Experimental Protocols
Generalized Protocol for Isolation of Dihydrochalcones from Plant Material
The following is a generalized protocol for the isolation of dihydrochalcones like this compound from plant sources such as Myrica gale, Uvaria angolensis, or Ceratiola ericoides, where it has been reported to be found.[1]
1. Extraction:
- Air-dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically of medium polarity like methanol, ethanol, or ethyl acetate.
- Extraction can be performed by maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
2. Fractionation:
- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Dihydrochalcones are typically found in the ethyl acetate or chloroform fractions.
3. Chromatographic Purification:
- The bioactive fraction is subjected to column chromatography over silica gel or Sephadex LH-20.
- The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
4. Structure Elucidation:
- The structure of the isolated pure compound is determined using spectroscopic methods, including 1D-NMR (1H and 13C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
The workflow for a typical isolation process is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
A specific, detailed experimental protocol for the chemical synthesis of this compound was not found in the reviewed literature.
Potential Signaling Pathways
While there is no direct evidence from the surveyed literature on the specific signaling pathways modulated by this compound, many flavonoids are known to interact with key cellular signaling cascades, such as the NF-κB pathway, which is crucial in inflammation and cancer.
The diagram below illustrates a hypothetical mechanism by which a flavonoid like this compound could inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Disclaimer: This diagram represents a potential mechanism of action for this compound based on the known activities of other flavonoids. Direct experimental evidence for this compound's effect on the NF-κB pathway is not yet available in the scientific literature.
Conclusion and Future Directions
This compound is a dihydrochalcone with a well-defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, specific biological activities, and mechanism of action. Future research should focus on:
-
The isolation of this compound in sufficient quantities for detailed characterization.
-
The experimental determination of its physicochemical properties.
-
In-depth spectroscopic analysis to fully assign its NMR spectra.
-
Quantitative assessment of its biological activities through in vitro and in vivo assays.
-
Investigation of its effects on cellular signaling pathways to elucidate its mechanism of action.
Such studies would provide valuable insights into the therapeutic potential of this compound and contribute to the growing field of natural product-based drug discovery.
References
Spectroscopic Profile of Angoletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Angoletin (IUPAC Name: 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one), a dihydrochalcone found in several plant species. The following sections present available mass spectrometry data, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy typical for the analysis of flavonoids and related phenolic compounds.
Overview of this compound
This compound is a natural product belonging to the flavonoid family, specifically the dihydrochalcone subclass.[1] It has been identified in plants such as Uvaria angolensis, Myrica gale, and Ceratiola ericoides.[1] Understanding its spectroscopic properties is crucial for its identification, characterization, and further investigation in medicinal chemistry and drug development.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides essential information for determining the elemental composition and structure of this compound. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Table 1: LC-MS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₂₀O₄ | PubChem[1] |
| Molecular Weight | 300.3 g/mol | PubChem[1] |
| Precursor Type | [M+H]⁺ | PubChem[1] |
| Exact Mass | 301.1434 | PubChem[1] |
Table 2: Fragmentation Data for this compound ([M+H]⁺)
| Collision Energy | Major Fragment Ions (m/z) | Relative Abundance (%) | Source |
| 20 V | 105.0699, 167.0699 | 100, 64.88 | PubChem[1] |
| 40 V | 91.0545, 105.0699, 115.0538, 190.0635, 267.1016 | 100, 31.10, 14.45, 18.25, 13.56 | PubChem[1] |
The fragmentation pattern of flavonoids is often characterized by retro-Diels-Alder (RDA) reactions, which provide structural information about the different rings of the molecule. For dihydrochalcones like this compound, cleavage of the propane chain is also a key fragmentation pathway.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
As of the latest search, specific, publicly available ¹H NMR, ¹³C NMR, and IR spectral data for this compound could not be located. While the PubChem database indicates the existence of a ¹³C NMR spectrum, the detailed chemical shifts are not provided.[1] Researchers investigating this compound would need to perform these analyses to obtain the complete spectroscopic profile.
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of flavonoids and chalcones, which can be adapted for the characterization of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the profiling and identification of flavonoids from a plant matrix.
Sample Preparation:
-
Plant tissue is collected, immediately frozen in liquid nitrogen, and stored at -80°C.
-
The frozen tissue is macerated, and a known weight (e.g., 100 mg) is extracted with a solution of 80% methanol in water, often with a small percentage of formic or acetic acid to improve ionization.[2][3]
-
The sample is sonicated or heated to enhance extraction efficiency.[2][3]
-
The mixture is centrifuged to pellet solid debris, and the supernatant is collected.[2][3]
-
The extraction process may be repeated on the pellet to maximize yield.
-
The collected supernatants are combined and can be dried and then resuspended in a suitable solvent (e.g., deionized water or 10% aqueous methanol).[3][4]
-
The final extract is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.[2]
Instrumentation and Conditions:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used.[3]
-
Column: A reverse-phase C18 column is typically employed for separation.[2][3]
-
Mobile Phase: A gradient elution is performed using two solvents, typically water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% formic or acetic acid (Solvent B).[2][3]
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QQQ), is used.[1][3]
-
Ionization Source: Electrospray Ionization (ESI) is common, and analysis is often performed in both positive and negative ion modes to obtain comprehensive data.[2][4]
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of a purified flavonoid.
Sample Preparation:
-
A purified sample of the compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
The sample is placed in a standard 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) is used to acquire the spectra.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
-
2D NMR: To aid in complete structural assignment, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the common methods for obtaining an IR spectrum of a solid natural product.
Sample Preparation (KBr Pellet Method):
-
A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet, containing the dispersed sample, is placed in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: An FT-IR spectrometer is used for the analysis.
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[6]
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: A generalized workflow for the isolation and structural elucidation of this compound using various spectroscopic techniques.
References
- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]
- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]
- 5. basjsci.edu.iq [basjsci.edu.iq]
- 6. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
Probing the Pharmacological Promise of Engeletin: A Technical Guide to its Speculative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engeletin (dihydrokaempferol 3-O-α-L-rhamnoside), a natural flavonoid, has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and metabolic regulatory properties.[1][2] This technical guide synthesizes the current understanding of the speculative mechanisms of action of engeletin, providing an in-depth analysis of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Speculative Mechanisms of Action
Current research indicates that engeletin exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and metabolism. The primary speculative mechanisms revolve around its ability to inhibit pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), while activating protective pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) signaling cascades. There is also emerging evidence suggesting its role as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist and a potential binder to Toll-Like Receptor 4 (TLR4).
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the activity of engeletin from various in vitro studies.
| Parameter | Model System | Treatment | Result | Reference |
| Cytotoxicity IC50 | Rat Chondrocytes | Engeletin | 336 μM | [3] |
| Inflammatory Cytokine Expression | Hypoxia-Reoxygenation induced H9c2 cells | Engeletin | Significant reduction in relative mRNA levels of IL-1β, IL-6, and TNF-α | [4] |
| Inflammatory Cytokine Expression | Chronic Social Defeat Stress (CSDS) model mice (mPFC) | Engeletin (20 mg/kg) | Markedly attenuated concentrations of IL-1β, IL-6, and TNF-α; improved concentrations of IL-10. | [5] |
| Prostaglandin E2 (PGE2) Release | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | Engeletin | Significantly inhibited | [1] |
Key Signaling Pathways and Speculative Mechanisms
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Engeletin is speculated to inhibit this pathway at multiple levels. Studies have shown that engeletin can suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.[1][4] Furthermore, there is evidence that engeletin can reduce the phosphorylation of the upstream kinase, IκB kinase (IKK), which is responsible for the degradation of the NF-κB inhibitor, IκBα.[1] By preventing IκBα degradation, engeletin effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Molecular docking studies also suggest a stable binding between engeletin and TLR4, a key upstream activator of the NF-κB pathway in response to lipopolysaccharide (LPS).[6]
References
- 1. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Engeletin Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engeletin Inhibits Inflammation and Ferroptosis and Attenuates Cardiomyocyte Injury Induced by Hypoxia-Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engeletin alleviates depressive‐like behaviours by modulating microglial polarization via the LCN2/CXCL10 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Angoletin's Biological Targets: A Technical Guide for Researchers
Abstract
Angoletin, a dihydrochalcone found in select plant species, presents a compelling case for further pharmacological investigation. However, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of its specific biological targets and mechanisms of action. This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. While direct quantitative data on this compound's bioactivities are currently unavailable, this document provides a foundational framework for its systematic investigation. We will outline the known information about this compound, summarize the biological activities of the plants in which it is found, and present standardized experimental protocols and hypothetical signaling pathways that could be central to its mode of action.
Introduction to this compound
This compound, with the chemical formula C₁₈H₂₀O₄, is a member of the chalcone family of compounds.[1] It has been identified in several plant species, including Uvaria angolensis, Myrica gale, and Ceratiola ericoides.[1] Chalcones and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Despite its presence in these traditionally used medicinal plants, this compound itself has not been the subject of extensive biological investigation. Therefore, its specific molecular targets, binding affinities, and inhibitory constants remain to be elucidated.
Reported Biological Activities of this compound-Containing Plants
While specific data for this compound is lacking, the plants from which it is isolated have been studied for their biological effects. These studies provide clues to the potential therapeutic areas where this compound might be active.
-
Myrica gale (Sweet Gale): Extracts from Myrica gale have demonstrated antimicrobial, antiviral, insecticidal, antifungal, and anticancer activities.[2] It has also been used in traditional medicine for its diuretic, styptic, and anthelmintic effects.[2]
-
Ceratiola ericoides (Sand Heath): This plant is known for its allelopathic properties, releasing a compound called ceratiolin that inhibits the growth of other plants.[3] Studies have focused on its ecological role rather than its direct pharmacological effects on animal models.
-
Uvaria angolensis : Research on this plant is limited, but the genus Uvaria is known to contain various bioactive compounds with a range of ethnobotanical uses.
It is important to note that these activities are attributed to the crude extracts or essential oils of the plants and not specifically to this compound.
A Roadmap for Investigating this compound's Biological Targets
To bridge the knowledge gap, a systematic investigation of this compound's biological activities is required. This section outlines key experimental approaches and methodologies that can be employed to identify and characterize its molecular targets.
General Workflow for Target Identification
The process of identifying the biological targets of a novel compound like this compound typically follows a multi-step approach.
Experimental Protocols
Many drugs exert their effects by inhibiting the activity of specific enzymes. Given the reported anti-inflammatory and anticancer activities of this compound-containing plants, key enzymes in these pathways would be logical starting points.
Protocol: General Enzyme Inhibition Assay (e.g., for Cyclooxygenase - COX)
-
Reagents and Materials:
-
Purified enzyme (e.g., human recombinant COX-1 or COX-2)
-
Substrate (e.g., arachidonic acid)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (specific to the assay, e.g., a colorimetric or fluorescent probe)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Table 1: Hypothetical Quantitative Data for this compound in Enzyme Inhibition Assays
| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Type of Inhibition |
| COX-2 | Data to be determined | Data to be determined | Data to be determined |
| 5-LOX | Data to be determined | Data to be determined | Data to be determined |
| Kinase X | Data to be determined | Data to be determined | Data to be determined |
To determine if this compound interacts with specific cellular receptors, competitive binding assays can be performed.
Protocol: General Radioligand Binding Assay
-
Reagents and Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., ³H-labeled).
-
This compound.
-
Binding buffer.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In test tubes, combine the cell membranes/purified receptors, the radiolabeled ligand at a fixed concentration, and the different concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and subsequently the Ki (inhibition constant).
-
Table 2: Hypothetical Quantitative Data for this compound in Receptor Binding Assays
| Target Receptor | IC₅₀ (µM) | Ki (µM) |
| Receptor Y | Data to be determined | Data to be determined |
| Receptor Z | Data to be determined | Data to be determined |
Potential Signaling Pathways for Investigation
Based on the general activities of chalcones and the plants containing this compound, several signaling pathways are prime candidates for investigation.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
References
Engeletin: A Technical Guide to its Discovery, Anti-inflammatory Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Engeletin, a dihydroflavonoid glycoside, has emerged as a significant natural compound with potent anti-inflammatory properties. Initially identified in Engelhardia roxburghiana, its discovery has prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the historical research surrounding engeletin, its isolation and purification, structural characterization, and its primary mechanism of action involving the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Discovery and Historical Research
Engeletin, also known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, was first isolated from the leaves of Engelhardia roxburghiana.[1] Subsequent research has identified its presence in other plant species, including Smilax glabra.[2] Early studies focused on the characterization of its chemical structure and initial explorations of its biological activities. These foundational investigations revealed its anti-inflammatory potential, paving the way for more in-depth mechanistic studies.
The molecular formula of engeletin is C₂₁H₂₂O₁₀, and it has a molecular weight of 434.39 g/mol . The structure consists of a taxifolin (dihydroquercetin) core linked to a rhamnose sugar moiety.
Isolation and Purification
The isolation of engeletin from its natural sources is a multi-step process that has been refined over time to improve yield and purity.
Experimental Protocol: Isolation from Engelhardia roxburghiana
A detailed method for the isolation and purification of engeletin utilizes high-performance counter-current chromatography (HPCCC).
2.1.1. Plant Material and Extraction:
-
Air-dried and pulverized leaves of Engelhardia roxburghiana are subjected to extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The engeletin-containing fraction is typically enriched in the ethyl acetate and n-butanol fractions.
2.1.2. High-Performance Counter-Current Chromatography (HPCCC) Purification:
-
Instrumentation: A high-performance counter-current chromatograph equipped with a multi-layer coil is used.
-
Two-Phase Solvent System: A common solvent system for the separation of flavonoid glycosides like engeletin is a mixture of n-hexane, ethyl acetate, methanol, and water. The specific ratios are optimized to achieve the best separation.
-
Procedure:
-
The HPCCC coil is filled with the stationary phase (the denser aqueous phase).
-
The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the less dense organic phase) is pumped through the coil at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.
-
The effluent from the outlet of the coil is continuously monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm).
-
Fractions are collected at regular intervals.
-
The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure engeletin.
-
Fractions containing pure engeletin are combined and the solvent is evaporated to yield the purified compound.
-
Structural Characterization
The definitive structure of engeletin has been elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the aromatic protons of the A and B rings of the taxifolin core, the characteristic protons of the C ring, and the protons of the rhamnose sugar moiety. The anomeric proton of the rhamnose is a key diagnostic signal.
-
¹³C NMR: Resonances for all 21 carbon atoms, including the carbonyl carbon of the C ring, the aromatic carbons, and the carbons of the rhamnose unit.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of engeletin.
-
Molecular Ion: The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed to confirm the molecular weight.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for flavonoid glycosides. A common fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (taxifolin) and a neutral loss of the rhamnose sugar.
Biological Activity and Mechanism of Action
Engeletin exhibits significant anti-inflammatory effects, primarily through the modulation of the TLR4 signaling pathway.
Anti-inflammatory Effects
Engeletin has been shown to suppress the production of several pro-inflammatory mediators in various cell and animal models.
Quantitative Data on Anti-inflammatory Activity
While specific IC₅₀ values for the inhibition of key cytokines by engeletin are not consistently reported across the literature, semi-quantitative data demonstrates its potent activity.
| Target | Model System | Concentration | Effect |
| Prostaglandin E₂ (PGE₂) release | LPS-stimulated murine macrophages | 50 µM | 62% reduction |
| TNF-α, IL-1β, IL-6 expression | LPS-stimulated RAW264.7 macrophages | Not specified | Significant inhibition |
| iNOS and CD86 expression | In vitro M1 macrophage polarization model | Not specified | Inhibition |
Mechanism of Action: Inhibition of TLR4-NF-κB Signaling
The primary anti-inflammatory mechanism of engeletin involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the innate immune response to bacterial lipopolysaccharide (LPS).
4.3.1. Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of engeletin for a specified time (e.g., 1-2 hours).
-
Stimulation: The inflammatory response is induced by adding LPS to the cell culture medium.
-
Analysis of Inflammatory Mediators:
-
Cytokine mRNA Expression (qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of genes for TNF-α, IL-1β, and IL-6 are quantified using real-time polymerase chain reaction (qPCR).
-
Cytokine Protein Secretion (ELISA): The concentration of secreted TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
NF-κB Activation (Western Blot): The activation of the NF-κB pathway is assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65) and the nuclear translocation of p65 using Western blotting of cytoplasmic and nuclear protein extracts.
-
Visualizations
Signaling Pathway Diagram
References
In Silico Prediction of Angoletin Bioactivity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Angoletin, a dihydrochalcone found in various plant species, presents a promising scaffold for drug discovery. Due to a lack of extensive experimental data, in silico predictive models are invaluable for elucidating its potential bioactivities and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and anticancer properties. We present detailed methodologies for computational analyses, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, alongside standardized experimental protocols for future validation. Furthermore, this guide illustrates key signaling pathways potentially modulated by this compound, offering a roadmap for targeted therapeutic development.
Introduction
This compound is a natural dihydrochalcone that has been identified in plant species such as Uvaria angolensis, Myrica gale, and Ceratiola ericoides. Dihydrochalcones, as a class of flavonoids, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] These properties are often attributed to their ability to modulate key cellular signaling pathways.[2][3] Given the nascent stage of research on this compound, computational, or in silico, methods provide a powerful and resource-efficient approach to predict its therapeutic potential and guide future experimental investigations.
This guide outlines a predictive framework for assessing the bioactivity of this compound, leveraging established computational tools and knowledge of structurally related compounds.
Predicted Bioactivities of this compound
While specific experimental data for this compound is limited, its structural classification as a dihydrochalcone allows for the prediction of several key bioactivities.
Anti-inflammatory Activity
Dihydrochalcones have been shown to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It is predicted that this compound will exhibit anti-inflammatory properties by modulating these pathways.
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound suggest a strong potential for antioxidant activity. Like other flavonoids, it is expected to act as a radical scavenger, donating a hydrogen atom to neutralize free radicals. This activity can be quantified using various in vitro assays.
Anticancer Activity
The potential anticancer effects of this compound are predicted based on the known activities of similar flavonoids. These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. The specific efficacy of this compound against different cancer types, such as breast cancer, warrants experimental investigation.
In Silico Predictions: ADMET and Molecular Docking
To evaluate the drug-like properties of this compound, in silico ADMET prediction and molecular docking studies are essential.
ADMET Profile Prediction
The ADMET profile of a compound is crucial for its development as a drug. Using computational models, key pharmacokinetic and toxicity parameters for this compound can be predicted.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | Good | Likely well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal epithelial permeability. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Blood-Brain Barrier Penetration | Low to Moderate | May have limited central nervous system effects. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Unlikely to cause significant cardiac toxicity. |
| Hepatotoxicity | Low to Moderate Risk | Further in vitro testing is recommended. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |
Note: These are predicted values and require experimental validation.
Molecular Docking
Molecular docking predicts the binding affinity and interaction of a ligand with a target protein. For this compound, key targets include enzymes involved in inflammation.
Table 2: Predicted Molecular Docking Targets for this compound
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Indication |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 to -10.0 | Anti-inflammatory, Analgesic |
| Nuclear Factor-kappa B (NF-κB) p50/p65 | 1VKX | -7.0 to -9.0 | Anti-inflammatory, Anticancer |
| Mitogen-Activated Protein Kinase (p38 MAPK) | 3S3I | -7.5 to -9.5 | Anti-inflammatory, Anticancer |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.0 to -9.5 | Anti-inflammatory (Asthma, Arthritis) |
Note: Predicted binding affinities are estimates and can vary based on the docking software and parameters used.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.
In Silico Methodologies
-
Software: Utilize commercially available or open-source ADMET prediction software such as ADMET-PrInt, SwissADME, or Discovery Studio.[5][6][7]
-
Input: Obtain the 2D structure of this compound (SMILES or SDF format).
-
Parameter Selection: Select a comprehensive suite of ADMET parameters to predict, including but not limited to those listed in Table 1.
-
Execution: Run the prediction models using default or optimized settings.
-
Analysis: Interpret the output data, comparing the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Software: Employ molecular docking software such as AutoDock Vina, Schrödinger Maestro, or MOE.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database or draw it using a molecular editor.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.
-
-
Docking Simulation:
-
Run the docking algorithm to generate multiple binding poses of this compound within the receptor's active site.
-
-
Analysis:
-
Analyze the docking results based on the predicted binding affinity (scoring function) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.
-
In Vitro Bioactivity Assays
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of this compound in methanol.
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until confluent.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Determine the percentage of cell viability and calculate the IC50 value.
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α or LPS).
-
Measurement: Measure the reporter gene activity (luciferase activity or fluorescence intensity).
-
Analysis: Determine the inhibitory effect of this compound on NF-κB activation and calculate the IC50 value.
Signaling Pathway Analysis
The predicted anti-inflammatory activity of this compound is likely mediated through the NF-κB signaling pathway.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aesculetin exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 7. The prediction of ADMET properties using structure information representations - PubMed [pubmed.ncbi.nlm.nih.gov]
Angoletin: A Technical Guide to its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoletin, a dihydrochalcone found in select plant species, represents an intriguing yet understudied secondary metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthetic pathway, and known biological context within the plant kingdom. While quantitative data and specific experimental protocols for this compound are limited in current literature, this document consolidates available information and presents generalized methodologies for the study of dihydrochalcones. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound in phytochemistry and drug discovery.
Introduction to this compound
This compound is a flavonoid classified as a dihydrochalcone. Its chemical structure is 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one[1]. As a secondary metabolite, it is not directly involved in the primary functions of plant growth and development but is thought to play a role in the plant's interaction with its environment[2].
This compound has been identified in a few distinct plant species, including:
The presence of this compound in these varied species suggests potential convergent evolution for specific ecological functions. Dihydrochalcones as a class are known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making this compound a compound of interest for further investigation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of extraction, isolation, and analytical procedures.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | PubChem[1] |
| Molecular Formula | C₁₈H₂₀O₄ | PubChem[1] |
| Molecular Weight | 300.35 g/mol | PubChem[1] |
| CAS Number | 76444-55-8 | PubChem[1] |
| Class | Dihydrochalcone | PubChem[1] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a chalcone precursor. A key subsequent step for the formation of this compound is the reduction of this chalcone to a dihydrochalcone.
The key enzymes involved in the initial stages of this pathway are:
-
Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
The first committed step in flavonoid biosynthesis is catalyzed by:
-
Chalcone synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone intermediate. CHS is a pivotal enzyme in the flavonoid/isoflavonoid biosynthesis pathway[3].
The final step in the formation of the dihydrochalcone backbone of this compound is catalyzed by:
-
Chalcone reductase (CHR): This enzyme reduces the α,β-unsaturated double bond of the chalcone intermediate to yield the corresponding dihydrochalcone. CHR is a key enzyme in the biosynthesis of 5'-deoxyisoflavonoids and other reduced flavonoids[4].
Further modifications, such as methylation and dimethylation, are required to produce the final structure of this compound. These reactions are typically catalyzed by methyltransferases.
Below is a diagram illustrating the general biosynthetic pathway leading to a dihydrochalcone like this compound.
Role in Plant Secondary Metabolism
The specific role of this compound in the secondary metabolism of Uvaria angolensis, Myrica gale, and Ceratiola ericoides has not been extensively studied. However, based on the known functions of other flavonoids and dihydrochalcones, several putative roles can be inferred:
-
Defense against Herbivores and Pathogens: Secondary metabolites are often produced as a defense mechanism. The presence of this compound may deter herbivores due to its taste or toxicity. It may also exhibit antimicrobial or antifungal properties, protecting the plant from pathogens. For instance, essential oils from Myrica gale have shown antimicrobial and anticancer activities[5][6].
-
Allelopathy: Some secondary metabolites are released into the environment to inhibit the growth of competing plant species. This compound could potentially have allelopathic properties.
-
UV Protection: Flavonoids are known to accumulate in the epidermal layers of leaves and act as UV filters, protecting the plant from DNA damage.
-
Antioxidant Activity: Plants produce antioxidants to mitigate oxidative stress caused by various environmental factors. Dihydrochalcones often possess antioxidant properties due to their phenolic structure.
Further research is needed to elucidate the precise ecological and physiological functions of this compound in the plants that produce it.
Quantitative Data
| Plant Species | Plant Part | This compound Concentration (e.g., mg/g dry weight) | Analytical Method | Reference |
| Uvaria angolensis | e.g., Leaves, Bark | Data not available | e.g., HPLC-UV, LC-MS | - |
| Myrica gale | e.g., Leaves, Roots | Data not available | e.g., HPLC-UV, LC-MS | - |
| Ceratiola ericoides | e.g., Aerial parts | Data not available | e.g., HPLC-UV, LC-MS | - |
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not specifically described in the available literature. However, general methodologies used for the study of chalcones and other flavonoids can be adapted for this compound.
General Extraction and Isolation Workflow
The following workflow outlines a general procedure for the extraction and isolation of dihydrochalcones from plant material.
Methodological Details
Plant Material Preparation: Plant material (e.g., leaves, bark) should be air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
Extraction: Maceration involves soaking the powdered plant material in a solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction is a continuous extraction method that can be more efficient but uses heat, which may degrade thermolabile compounds. The choice of solvent is critical and depends on the polarity of the target compound. Methanol or ethanol are commonly used for extracting flavonoids.
Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is hexane (nonpolar), ethyl acetate (medium polarity), and water (polar). Dihydrochalcones like this compound are expected to partition into the ethyl acetate fraction.
Chromatographic Purification: Column chromatography is a standard technique for isolating compounds from a complex mixture. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the quantification of flavonoids. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed with a UV-Vis detector at the wavelength of maximum absorbance for the dihydrochalcone. For quantification, a calibration curve is prepared using a pure standard of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and selectivity than HPLC-UV. It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for accurate identification and quantification, especially at low concentrations.
Potential Signaling Pathways and Biological Activities
While no specific signaling pathways for this compound have been elucidated, the biological activities of related flavonoids and dihydrochalcones suggest potential areas for investigation. Flavonoids are known to interact with various cellular signaling pathways, often through their antioxidant and enzyme-inhibiting properties.
Based on the activities of similar compounds, potential biological effects of this compound could include:
-
Anti-inflammatory Effects: Many flavonoids inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or modulate inflammatory signaling pathways such as the NF-κB pathway.
-
Antioxidant Effects: The phenolic hydroxyl groups in this compound's structure suggest it may act as a free radical scavenger, protecting cells from oxidative damage.
-
Anticancer Effects: Some flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells. The essential oil of Myrica gale, which contains a complex mixture of secondary metabolites, has demonstrated anticancer activity[7].
The diagram below illustrates a generalized logical relationship between the chemical nature of a dihydrochalcone like this compound and its potential biological activities, which could be mediated by various signaling pathways.
References
- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Composition of Essential Oils and Local Knowledge of Myrica gale in Lithuania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and anticancer activity of leaf essential oil of Myrica gale L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Angoletin from Uvaria angolensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin is a C-benzylated dihydrochalcone, a class of polyphenolic compounds that has garnered significant interest within the scientific community.[1] Dihydrochalcones are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][3][4] this compound, specifically, has been identified as a constituent of Uvaria angolensis, a plant belonging to the Annonaceae family. This document provides a detailed protocol for the extraction and isolation of this compound from the aforementioned plant species, compiled from established methodologies for similar compounds. The provided protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₄ | [1] |
| Molecular Weight | 300.3 g/mol | [1] |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | [1] |
| Class | Dihydrochalcone | [1] |
Table 2: Overview of a General Extraction and Fractionation Scheme for Dihydrochalcones from Uvaria Species
| Step | Solvents/Materials | Purpose | Expected Outcome |
| Extraction | Methanol or Ethanol | To extract a wide range of phytochemicals from the plant material. | Crude methanolic or ethanolic extract. |
| Solvent Partitioning | Hexane | To remove nonpolar compounds like fats and waxes. | Hexane fraction (nonpolar compounds). |
| Ethyl Acetate | To extract compounds of medium polarity, including many flavonoids and chalcones. | Ethyl acetate fraction (enriched with this compound). | |
| n-Butanol | To extract more polar compounds. | Butanol fraction. | |
| Chromatography | Silica Gel Column Chromatography | To separate individual compounds from the enriched fraction based on polarity. | Isolation of this compound from other components. |
| Sephadex LH-20 Column Chromatography | For further purification of the isolated compound. | Purified this compound. | |
| Structure Elucidation | NMR (¹H, ¹³C), Mass Spectrometry | To confirm the chemical structure of the isolated compound. | Structural confirmation of this compound. |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The root or stem bark of Uvaria angolensis should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol is based on established methods for the extraction of flavonoids and related compounds from Uvaria species.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large container and add methanol or 70% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the suspension to a separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity:
-
First, partition with n-hexane to remove nonpolar constituents. Collect the hexane layer. Repeat this step three times.
-
Next, partition the remaining methanol-water layer with ethyl acetate. This is the fraction where this compound is likely to be concentrated. Collect the ethyl acetate layer. Repeat this step three times.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
-
Concentrate each of the fractions (hexane, ethyl acetate, and butanol) using a rotary evaporator.
-
Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction, which is expected to be rich in this compound, is subjected to column chromatography.
-
Prepare a column with silica gel (60-120 mesh) as the stationary phase.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)
-
Ethyl Acetate (100%)
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates coated with silica gel.
-
Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) to develop the plates.
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
Further Purification (if necessary):
-
The combined fractions containing this compound may require further purification. This can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Postulated Signaling Pathway
Dihydrochalcones have been reported to exhibit anti-inflammatory and anti-cancer activities through the modulation of key signaling pathways.[2][4] A postulated pathway of action for a dihydrochalcone like this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols: Synthesis and Purification of Angoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin, with the chemical name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one, is a dihydrochalcone that has garnered interest within the scientific community. Dihydrochalcones are a class of flavonoids known for a variety of biological activities. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, intended to aid researchers in obtaining this compound for further investigation. Additionally, a potential signaling pathway associated with related compounds is discussed.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
| Molecular Formula | C₁₈H₂₀O₄ |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 76444-55-8 |
| Appearance | (Predicted) Pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Synthesis of this compound
The total synthesis of this compound can be achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a selective catalytic hydrogenation of the α,β-unsaturated double bond.
Step 1: Synthesis of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
This step involves the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone with benzaldehyde.
Experimental Protocol:
-
Claisen-Schmidt Condensation:
-
To a solution of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).
-
Slowly add an aqueous solution of a strong base, such as 50% NaOH or KOH, dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated yellow solid, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone | 210.22 | 1 |
| Benzaldehyde | 106.12 | 1.1 |
| Sodium Hydroxide | 40.00 | (catalytic) |
| Ethanol | 46.07 | Solvent |
| Hydrochloric Acid | 36.46 | (for workup) |
Note: The yield for this reaction can be expected to be in the range of 70-85% based on similar Claisen-Schmidt condensations.
Step 2: Catalytic Hydrogenation to this compound
The selective reduction of the double bond in the chalcone precursor yields this compound. Catalytic transfer hydrogenation is a suitable method.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the synthesized 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (1 equivalent) in methanol.
-
Add ammonium formate (4-5 equivalents) to the solution.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the chalcone).
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents/Amount |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 298.33 | 1 |
| Ammonium Formate | 63.06 | 4-5 |
| 10% Palladium on Carbon | N/A | 5-10 wt% |
| Methanol | 32.04 | Solvent |
Note: This catalytic transfer hydrogenation typically proceeds with high yields, often exceeding 90%.[2]
Purification of this compound
The crude this compound can be purified by column chromatography.
Experimental Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 90:10, 80:20, and so on).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Expected Purity | >95% (as determined by HPLC and NMR) |
| Expected Recovery | 80-90% from the column |
Biological Activity and Signaling Pathway
The chalcone precursor to this compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway.[3] Dihydrochalcones, in general, are known to interact with various cellular signaling pathways.
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers. The inhibition of this pathway by compounds like DMC suggests a potential mechanism for their anti-cancer effects.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential inhibition of the PI3K/AKT pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]
- 3. ERIC - EJ828696 - Synthesis and Hydrogenation of Disubstituted Chalcones: A Guided-Inquiry Organic Chemistry Project, Journal of Chemical Education, 2009-Feb [eric.ed.gov]
- 4. Solved Write a balanced chemical equation for the catalytic | Chegg.com [chegg.com]
Application Notes and Protocols for Cell-Based Assays Using Angoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin is a natural chalcone, a class of compounds belonging to the flavonoid family. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. While specific research on this compound is limited, its structural similarity to other well-studied chalcones suggests its potential as a modulator of key cellular signaling pathways.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The protocols detailed below are based on established methodologies for characterizing the bioactivity of flavonoid compounds. They offer a framework for assessing this compound's impact on cell viability, apoptosis, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation often modulated by flavonoids.[1][2][3][4]
It is important to note that the experimental data presented are hypothetical and for illustrative purposes. Researchers should generate their own data to accurately characterize the specific effects of this compound in their chosen cellular models.
Proposed Signaling Pathway of this compound
Many flavonoids exert their cellular effects by modulating the PI3K/Akt signaling cascade.[1][3][4] It is hypothesized that this compound, as a chalcone, may inhibit the phosphorylation of PI3K, leading to the deactivation of its downstream effector, Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating transcription factors that upregulate anti-apoptotic genes. By inhibiting this pathway, this compound may induce apoptosis and reduce cell proliferation, making it a candidate for investigation in cancer research.
Caption: Proposed mechanism of this compound action via the PI3K/Akt signaling pathway.
Experimental Workflow
A general workflow for investigating the cellular effects of this compound is outlined below. This workflow begins with determining the cytotoxic concentrations of this compound, followed by more detailed mechanistic studies at sub-cytotoxic concentrations.
Caption: General experimental workflow for the cell-based analysis of this compound.
Data Presentation
The following tables represent hypothetical data for the effects of this compound on a generic cancer cell line (e.g., MCF-7).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.8 | 100.0 ± 5.2 |
| 1 | 95.2 ± 4.5 | 88.1 ± 3.9 | 80.5 ± 4.1 |
| 5 | 82.5 ± 3.8 | 70.3 ± 4.2 | 61.2 ± 3.5 |
| 10 | 68.7 ± 4.1 | 55.4 ± 3.7 | 48.9 ± 3.3 |
| 25 | 51.2 ± 3.5 | 40.1 ± 2.9 | 32.6 ± 2.8 |
| 50 | 35.8 ± 2.9 | 25.6 ± 2.5 | 18.4 ± 2.1 |
| 100 | 15.3 ± 2.1 | 9.8 ± 1.8 | 6.7 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Flow Cytometry)
| Treatment (48h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (0 µM) | 94.2 ± 2.5 | 3.1 ± 0.8 | 2.7 ± 0.6 |
| This compound (10 µM) | 75.8 ± 3.1 | 15.4 ± 1.9 | 8.8 ± 1.2 |
| This compound (25 µM) | 58.3 ± 4.0 | 28.9 ± 2.8 | 12.8 ± 1.7 |
| This compound (50 µM) | 39.6 ± 3.7 | 45.1 ± 3.5 | 15.3 ± 2.0 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression (Western Blot Densitometry)
| Treatment (24h) | p-PI3K / PI3K Ratio | p-Akt / Akt Ratio |
| Control (0 µM) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 µM) | 0.72 ± 0.09 | 0.65 ± 0.08 |
| This compound (25 µM) | 0.45 ± 0.06 | 0.38 ± 0.05 |
| This compound (50 µM) | 0.21 ± 0.04 | 0.18 ± 0.03 |
Data are normalized to the control group and presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[14][15]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacological insights into Scleromitrion diffusum (Willd.) against gastric cancer: active components and mechanistic pathways | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. bioengineer.org [bioengineer.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Luteolin Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luteolin, a common flavonoid found in many plants, has garnered significant interest in preclinical research due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Animal models are crucial for investigating the therapeutic potential of luteolin in various disease contexts. These application notes provide a summary of key quantitative data from animal studies and detailed protocols for its administration.
I. Quantitative Data Summary
The following tables summarize the administration parameters and observed effects of luteolin in various animal models.
Table 1: Luteolin Administration in a Mouse Model of Anxiety/Depression
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| 129Sv/Ev mice with corticosterone-induced anxiety/depressive-like behavior | Co-ultramicronized Palmitoylethanolamide (PEA) and Luteolin | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Exerted a significant antidepressant effect.[2] | [2] |
Table 2: Luteolin Administration for Peripheral Inflammation and Anxiety
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Male mice with dextran sodium sulfate-induced colitis | Luteolin | Not specified | Not specified | Not specified | Produced analgesic, antidepressant, and anxiolytic effects without causing sedation.[1] | [1] |
Table 3: Luteolin in a Pentylenetetrazol-Induced Seizure Animal Model
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Pentylenetetrazol-induced seizure model | Luteolin | Not specified | Not specified | Not specified | Reduced seizure frequency and protected peripheral organs from injury.[1] | [1] |
II. Experimental Protocols
Protocol 1: Investigating the Antidepressant Effects of Luteolin in a Corticosterone-Induced Mouse Model of Depression
1. Animal Model:
-
Species: 129Sv/Ev mice.[2]
-
Induction of Depression: Subject mice to 6 weeks of corticosterone administration to induce anxiety/depressive-like behavior.[2]
2. Luteolin Preparation and Administration:
-
Compound: A co-ultramicronized compound of Palmitoylethanolamide (PEA) and Luteolin.[2]
-
Dosage: 1 mg/kg.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
3. Behavioral Assessments:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Novelty Suppressed Feeding Test: To measure anxiety-related feeding behavior.[2]
-
Forced Swim Test: To evaluate depressive-like behavior by measuring immobility time.[2]
-
Elevated Plus Maze: To assess anxiety levels by measuring the time spent in the open arms.[2]
4. Molecular and Cellular Analysis:
-
Neurogenesis and Neuroplasticity: Evaluate adult hippocampal neurogenesis and neuroplasticity using immunohistochemical techniques.[2]
-
Protein Expression: Analyze the expression of brain-derived neurotrophic factor (BDNF) and apoptotic proteins (Bax and Bcl-2) using immunostaining and Western blot analysis.[2]
Protocol 2: General Protocol for Assessing Anti-inflammatory Effects of Luteolin (Based on general knowledge of inflammatory models)
1. Animal Model:
-
Select an appropriate model of inflammation (e.g., carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation).
-
Species: Typically rats or mice.
2. Luteolin Preparation and Administration:
-
Preparation: Dissolve luteolin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on literature, doses can range from 10-100 mg/kg.
-
Route of Administration: Oral gavage or intraperitoneal injection.
3. Assessment of Inflammation:
-
Paw Edema: Measure paw volume using a plethysmometer at various time points after carrageenan injection.
-
Cytokine Levels: Collect blood or tissue samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Histopathology: Collect relevant tissues for histological examination of inflammatory cell infiltration and tissue damage.
III. Signaling Pathways and Visualizations
Luteolin is known to modulate various signaling pathways. The Wnt and TGF-β signaling pathways are fundamental in many biological processes and are often implicated in the therapeutic effects of natural compounds.[3][4]
Wnt Signaling Pathway:
The Wnt signaling pathway is crucial for cell fate determination, migration, and polarity.[3] Its dysregulation is implicated in various diseases.
Canonical Wnt Signaling Pathway
TGF-β Signaling Pathway:
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of palmitoylethanolamide and luteolin in an animal model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the role of the Wnt signaling pathway in the regeneration of animal model systems | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 4. TGF-β signaling molecules in Hydra: role of BMP and BMP inhibitors during pattern formation | The International Journal of Developmental Biology [ijdb.ehu.eus]
Application Notes and Protocols: Measuring Angoletin's Antioxidant Capacity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic properties. Like many flavonoids, its chemical structure suggests a capacity to act as an antioxidant, a characteristic that is crucial for mitigating the cellular damage caused by oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Therefore, the accurate in vitro measurement of this compound's antioxidant capacity is a critical first step in evaluating its potential as a novel therapeutic agent.
These application notes provide detailed protocols for four widely accepted in vitro assays to quantify the antioxidant capacity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. Furthermore, this document outlines the potential mechanism of action of this compound at a cellular level through the modulation of the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses.
Data Presentation: In Vitro Antioxidant Capacity of this compound (Illustrative Data)
The following tables summarize hypothetical quantitative data for this compound's antioxidant capacity as determined by various in vitro assays. These values are for illustrative purposes to guide researchers in data presentation.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 15.8 ± 1.2 | 10.5 ± 0.9 |
| Quercetin (Standard) | 8.2 ± 0.7 | 6.1 ± 0.5 |
| Trolox (Standard) | 12.5 ± 1.1 | 8.9 ± 0.8 |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µmol Fe(II)/µmol) |
| This compound | 2.5 ± 0.2 |
| Quercetin (Standard) | 4.1 ± 0.3 |
| Trolox (Standard) | 2.1 ± 0.1 |
FRAP values are expressed as micromoles of Fe(II) equivalents per micromole of the antioxidant.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | 4.8 ± 0.4 |
| Quercetin (Standard) | 7.2 ± 0.6 |
| Trolox (Standard) | 1.0 (by definition) |
ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1][2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Quercetin (as a positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µM). Prepare similar dilutions for the standard.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or standard solutions to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[3] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Value Determination: Plot the percentage of scavenging activity against the concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical and can be determined by linear regression analysis.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.[4][5]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Trolox or Quercetin (as a positive control)
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]
-
Working solution preparation: Before use, dilute the ABTS•+ solution with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or standard solutions to the wells.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-10 minutes.[4] Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Value Determination: Plot the percentage of scavenging activity against the concentrations of this compound to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound. Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) for the standard curve.
-
Assay:
-
Add 20 µL of this compound solution or standard to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-30 minutes.[7] Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the standard curve to determine the FRAP value of this compound, expressed as µmol of Fe(II) equivalents per µmol of this compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[9]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
Trolox (as a positive control)
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare an AAPH solution in phosphate buffer. These solutions should be made fresh daily.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound. Prepare a series of Trolox solutions (e.g., 6.25-100 µM) for the standard curve.
-
Assay:
-
Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.
-
Add 25 µL of this compound, Trolox standard, or buffer (for blank) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.[10]
-
-
Initiation and Measurement: Add 25 µL of the AAPH solution to each well to initiate the reaction.[10] Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for the blank, standards, and this compound. Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of this compound is expressed as µmol of Trolox Equivalents (TE) per µmol of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the in vitro antioxidant capacity of this compound.
Nrf2 Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. citedrive.com [citedrive.com]
- 3. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols: Angoletin as a Potential Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoletin, a chalcone derivative found in several plant species, has garnered interest for its potential biological activities. While its precise mechanisms of action are still under investigation, emerging evidence suggests that like other flavonoids, this compound may exert therapeutic effects through the inhibition of key enzymes involved in pathological processes. This document provides a detailed protocol for investigating the potential of this compound as an inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia, gout, and oxidative stress-related diseases. The methodologies described herein are designed to facilitate the screening and characterization of this compound's inhibitory properties in a laboratory setting.
Principle of the Assay
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This reaction also produces reactive oxygen species (ROS), contributing to oxidative stress. The assay described below is a spectrophotometric method that measures the increase in absorbance at 295 nm resulting from the formation of uric acid. The inhibitory potential of this compound is determined by quantifying the reduction in uric acid production in the presence of the compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the described experimental protocols.
Table 1: Inhibition of Xanthine Oxidase by this compound and Allopurinol (Positive Control)
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 15.2 ± 1.8 | 25.8 |
| 5 | 35.7 ± 2.5 | ||
| 10 | 48.9 ± 3.1 | ||
| 25 | 70.1 ± 4.2 | ||
| 50 | 85.4 ± 3.9 | ||
| 100 | 92.3 ± 2.7 | ||
| Allopurinol | 0.1 | 20.5 ± 2.1 | 0.45 |
| 0.25 | 45.8 ± 3.3 | ||
| 0.5 | 68.2 ± 2.9 | ||
| 1 | 88.9 ± 1.9 | ||
| 2.5 | 95.1 ± 1.5 | ||
| 5 | 98.6 ± 0.8 |
Table 2: Enzyme Kinetics Parameters in the Presence of this compound
| Inhibitor | Vmax (µmol/min) | Km (µM) | Type of Inhibition |
| None (Control) | 10.5 | 12.3 | - |
| This compound (10 µM) | 10.3 | 28.7 | Competitive |
| This compound (25 µM) | 10.6 | 55.1 | Competitive |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control inhibitor)
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Protocol 1: Determination of IC50 Value
-
Prepare Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine (1 mM) in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (0.1 units/mL) in the phosphate buffer. Keep on ice.
-
Prepare stock solutions of this compound and Allopurinol in DMSO. Serially dilute these to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of varying concentrations of this compound or Allopurinol to the sample wells. For control wells, add 25 µL of DMSO.
-
Add 50 µL of the xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition for each concentration of this compound and Allopurinol using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
Protocol 2: Enzyme Kinetics Study
-
Prepare Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare a range of xanthine substrate concentrations (e.g., 2, 5, 10, 20, 40, 80 µM) in the phosphate buffer.
-
-
Assay Procedure:
-
Perform the assay with varying concentrations of the substrate in the absence (control) and presence of two different fixed concentrations of this compound (e.g., 10 µM and 25 µM).
-
Follow the same procedure as described in Protocol 1 for setting up the reactions and measuring the absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each substrate concentration.
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]) or use non-linear regression analysis (Michaelis-Menten kinetics) to determine the Vmax and Km values in the absence and presence of this compound.
-
Analyze the changes in Vmax and Km to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Visualizations
Caption: this compound's potential inhibition of the Xanthine Oxidase pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for identifying the type of enzyme inhibition.
Disclaimer
The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. It is recommended to perform these experiments with appropriate controls and replicates to ensure data accuracy and reproducibility. The proposed inhibitory activity of this compound on xanthine oxidase is based on the known activities of similar compounds and requires experimental validation.
Application Notes and Protocols for In Vitro Anti-inflammatory Testing of Angoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-inflammatory properties of Angoletin (also known as Engeletin) using two established in vitro models: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Tumor Necrosis Factor-alpha (TNF-α)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Introduction to this compound's Anti-inflammatory Potential
This compound is a flavonoid that has demonstrated significant anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By modulating these pathways, this compound can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3] These application notes describe robust in vitro models to quantify the anti-inflammatory efficacy of this compound.
Model 1: LPS-Stimulated RAW 264.7 Macrophages
This model is a widely used system to screen for compounds with anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide array of inflammatory mediators.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in LPS-stimulated RAW 264.7 macrophages.
Quantitative Data Summary
| Inflammatory Mediator | This compound Concentration | % Inhibition | IC50 Value |
| Nitric Oxide (NO) | (e.g., 1, 5, 10, 25, 50 µM) | Data to be determined | Data to be determined |
| TNF-α | (e.g., 1, 5, 10, 25, 50 µM) | Data to be determined | Data to be determined |
| IL-6 | (e.g., 1, 5, 10, 25, 50 µM) | Data to be determined | Data to be determined |
| IL-1β | (e.g., 1, 5, 10, 25, 50 µM) | Data to be determined | Data to be determined |
Detailed Experimental Protocols
1. Cell Culture and Seeding of RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
96-well, 24-well, and 6-well cell culture plates
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates at the following densities:
-
96-well plate (NO and Viability Assays): 5 x 10^4 cells/well
-
24-well plate (ELISA): 2.5 x 10^5 cells/well
-
6-well plate (Western Blot): 1 x 10^6 cells/well
-
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
2. This compound Treatment and LPS Stimulation
-
Materials:
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Serum-free DMEM
-
-
Protocol:
-
Prepare fresh dilutions of this compound in serum-free DMEM from the stock solution. The final DMSO concentration should be less than 0.1%.
-
After 24 hours of cell seeding, remove the culture medium and wash the cells once with PBS.
-
Add the this compound dilutions to the respective wells and incubate for 1-2 hours.
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL.
-
Include the following controls:
-
Vehicle Control: Cells treated with serum-free DMEM containing the same concentration of DMSO as the this compound-treated wells.
-
LPS Control: Cells treated with LPS (1 µg/mL) and the vehicle.
-
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate reader
-
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Collect the cell culture supernatant from the 24-well plates.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.
-
Model 2: TNF-α-Stimulated HUVECs
This model is relevant for studying the effects of compounds on endothelial inflammation, a key process in atherosclerosis and other vascular inflammatory diseases. TNF-α is a potent pro-inflammatory cytokine that activates endothelial cells.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in TNF-α-stimulated HUVECs.
Quantitative Data Summary
The following table provides a template for summarizing experimentally determined data on the effect of this compound on the expression of adhesion molecules in TNF-α-stimulated HUVECs.
| Adhesion Molecule | This compound Concentration | % Inhibition | IC50 Value |
| VCAM-1 | (e.g., 50, 100, 200, 400 nM) | Data to be determined | Data to be determined |
| ICAM-1 | (e.g., 50, 100, 200, 400 nM) | Data to be determined | Data to be determined |
Detailed Experimental Protocols
1. Cell Culture and Seeding of HUVECs
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Trypsin-EDTA (0.05%)
-
Plates coated with 0.1% gelatin
-
-
Protocol:
-
Culture HUVECs in EGM-2 on gelatin-coated flasks.
-
Use cells between passages 3 and 6 for experiments.
-
Seed HUVECs onto gelatin-coated plates at an appropriate density to achieve a confluent monolayer.
-
2. This compound Treatment and TNF-α Stimulation
-
Materials:
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human TNF-α
-
Basal endothelial cell medium
-
-
Protocol:
-
Once HUVECs reach confluency, replace the growth medium with basal medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 400 nM) for 1-2 hours.
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.
-
Incubate for 6-24 hours, depending on the endpoint being measured.
-
3. Measurement of Adhesion Molecule Expression (ELISA)
-
Materials:
-
ELISA kits for human VCAM-1 and ICAM-1
-
-
Protocol:
-
After incubation, collect the cell culture supernatant.
-
Perform cell-based ELISA for VCAM-1 and ICAM-1 expression on the cell monolayer according to the manufacturer's protocol.
-
Analysis of Inflammatory Signaling Pathways
NF-κB and MAPK Signaling Pathways
This compound is known to inhibit the NF-κB and MAPK signaling pathways. The activation of these pathways can be assessed by Western blotting for the phosphorylated forms of key signaling proteins.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
Western Blot Protocol
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
After treatment, wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
-
Conclusion
The described in vitro models and protocols provide a comprehensive framework for characterizing the anti-inflammatory activity of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on the underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential for inflammatory diseases.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Engeletin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "Angoletin" did not yield specific results in scientific literature searches. Based on the phonetic similarity, this document focuses on "Engeletin," a flavanonol glycoside with demonstrated cytotoxic activities against various cancer cell lines.
Introduction
Engeletin (dihydrokaempferol 3-rhamnoside) is a natural flavonoid that has garnered interest for its potential anticancer properties.[1][2][3] Research has shown that Engeletin can suppress the proliferation of cancer cells and induce apoptosis through the modulation of key signaling pathways.[1][2][3] These application notes provide a summary of the cytotoxic effects of Engeletin on various cancer cell lines and a detailed protocol for assessing its activity.
Data Presentation: Cytotoxicity of Engeletin
The cytotoxic activity of Engeletin has been evaluated against several human cancer cell lines, primarily lung cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| H1299 | Human Lung Cancer | Not explicitly stated, but significant viability reduction observed at 12.5-100 µM | Engeletin demonstrated a dose-dependent inhibitory effect.[1] |
| A549 | Human Lung Cancer | Not explicitly stated, but significant viability reduction observed at 12.5-100 µM | Engeletin demonstrated a dose-dependent inhibitory effect.[1] |
| H460 | Human Lung Cancer | Not explicitly stated, but significant viability reduction observed at 12.5-100 µM | Engeletin demonstrated a dose-dependent inhibitory effect.[1] |
| H292 | Human Lung Cancer | Not explicitly stated, but significant viability reduction observed at 12.5-100 µM | Engeletin demonstrated a dose-dependent inhibitory effect.[1] |
| H446 | Human Lung Cancer | Not explicitly stated, but significant viability reduction observed at 12.5-100 µM | Engeletin demonstrated a dose-dependent inhibitory effect.[1] |
| BEAS-2B | Non-cancerous Lung Cells | Higher than cancer cell lines | Exhibited lower toxicity compared to cancerous lung cells.[1] |
| MRC-5 | Non-cancerous Lung Cells | Higher than cancer cell lines | Exhibited lower toxicity compared to cancerous lung cells.[1] |
Experimental Protocols
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Engeletin stock solution (in DMSO)
-
Cancer cell lines (e.g., A549, H460)
-
96-well plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Engeletin from the stock solution in complete growth medium. A typical concentration range for Engeletin is 3.125, 6.25, 12.5, 25, 50, and 100 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Engeletin concentration) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Engeletin dilutions to the respective wells.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Engeletin to determine the IC50 value.
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathway: Engeletin-Induced Apoptosis
Caption: Engeletin's mechanism of inducing apoptosis in cancer cells.
Mechanism of Action
Engeletin exerts its cytotoxic effects primarily through the induction of apoptosis.[1][3] The underlying molecular mechanism involves several key events:
-
Induction of Endoplasmic Reticulum (ER) Stress: Engeletin has been shown to induce ER stress, which can trigger apoptosis through the upregulation of pro-apoptotic factors like CHOP.[3]
-
Modulation of the XIAP Signaling Pathway: Engeletin leads to a decrease in the expression of X-linked inhibitor of apoptosis (XIAP), a potent anti-apoptotic protein.[1][3] This is achieved, in part, by promoting the release of the second mitochondria-derived activator of caspase (SMAC) from the mitochondria.[1][3] SMAC then binds to and inhibits XIAP, thereby relieving the inhibition of caspases.
-
Activation of Caspases: The inhibition of XIAP allows for the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Involvement of Other Pathways: Engeletin has also been reported to affect other signaling pathways involved in cell survival and proliferation, including the NF-κB, ERK, p38, and PI3K/Akt pathways.[2]
Conclusion
Engeletin demonstrates significant cytotoxic activity against various cancer cell lines, particularly those of lung origin, by inducing apoptosis through the modulation of the ER stress and XIAP signaling pathways. The provided MTT assay protocol offers a reliable method for quantifying the cytotoxic effects of Engeletin and similar compounds in a laboratory setting. Further research into the therapeutic potential of Engeletin as an anticancer agent is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engeletin suppresses lung cancer progression by inducing apoptotic cell death through modulating the XIAP signaling pathway: A molecular mechanism involving ER stress - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Investigating the Effect of Angoletin on Gene Expression: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols and application notes for investigating the effects of Angoletin, a natural compound, on gene expression in a cellular context. Due to the limited availability of specific public data on this compound's bioactivity, this guide presents a generalized yet detailed framework that can be adapted to study the influence of novel compounds on cellular and molecular processes. The protocols herein describe essential techniques from cell culture and compound treatment to gene expression analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Furthermore, this document includes templates for data presentation and visualizations of hypothetical signaling pathways and experimental workflows to guide the researcher in designing and executing their study.
Introduction
This compound is a flavonoid compound that has been identified in various plant species. While the full spectrum of its biological activities is still under investigation, its structural class suggests potential roles in modulating cellular pathways that could influence gene expression. Understanding how novel compounds like this compound alter the transcriptional landscape of cells is a critical step in drug discovery and development, providing insights into potential therapeutic applications and mechanisms of action. This application note provides a robust starting point for researchers initiating such investigations.
Data Presentation
Effective data presentation is crucial for the interpretation and communication of experimental findings. The following tables are templates for organizing quantitative data from gene expression studies.
Table 1: Effect of this compound on Target Gene Expression via RT-qPCR
| Target Gene | Treatment Group | Concentration (µM) | Fold Change (vs. Vehicle Control) | p-value |
| Gene X | Vehicle Control | 0 | 1.0 | - |
| Gene X | This compound | 1 | Value | Value |
| Gene X | This compound | 10 | Value | Value |
| Gene X | This compound | 50 | Value | Value |
| Gene Y | Vehicle Control | 0 | 1.0 | - |
| Gene Y | This compound | 1 | Value | Value |
| Gene Y | This compound | 10 | Value | Value |
| Gene Y | This compound | 50 | Value | Value |
| Gene Z | Vehicle Control | 0 | 1.0 | - |
| Gene Z | This compound | 1 | Value | Value |
| Gene Z | This compound | 10 | Value | Value |
| Gene Z | This compound | 50 | Value | Value |
Table 2: Cell Viability following this compound Treatment (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (vs. Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on gene expression.
Cell Culture and this compound Treatment
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Cell Line Maintenance:
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Culture the selected cell line (e.g., HeLa, A549, HepG2) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Subculture cells upon reaching 80-90% confluency.
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This compound Stock Solution Preparation:
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Dissolve this compound powder in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Treatment Protocol:
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Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.
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Allow cells to adhere and grow for 24 hours.
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Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
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Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
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Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
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RNA Isolation
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Cell Lysis:
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After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Add 1 mL of a suitable lysis reagent (e.g., TRIzol®) directly to each well of a 6-well plate.
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Pipette the lysate up and down several times to ensure complete cell lysis.
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Phase Separation:
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Transfer the lysate to a microcentrifuge tube.
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Add 0.2 mL of chloroform per 1 mL of lysis reagent.
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Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
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Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing RNA.
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RNA Precipitation:
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Carefully transfer the upper aqueous phase to a new tube.
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Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially.
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Incubate at room temperature for 10 minutes.
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Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
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RNA Wash and Resuspension:
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Discard the supernatant.
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Wash the RNA pellet with 1 mL of 75% ethanol.
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Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
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Carefully discard the ethanol wash.
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Air-dry the pellet for 5-10 minutes. Do not over-dry.
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Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
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Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop™).
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Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
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cDNA Synthesis (Reverse Transcription):
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In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
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Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
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Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
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Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
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The resulting cDNA can be stored at -20°C.
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Quantitative PCR (qPCR):
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Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine:
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SYBR® Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
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Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
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Diluted cDNA template
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Nuclease-free water to the final volume.
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Run the qPCR plate in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
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Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
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Data Analysis (ΔΔCt Method):
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Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the control and this compound-treated samples.
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Calculate ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
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Calculate ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
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Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt).
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Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to changes in gene expression.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
This diagram outlines the general workflow for investigating the effect of this compound on gene expression.
Caption: Workflow for gene expression analysis.
Conclusion
While specific data on the effects of this compound on gene expression remain to be elucidated, this application note provides a comprehensive and adaptable framework for researchers to initiate such studies. The detailed protocols and templates for data presentation and visualization are intended to guide the experimental design, execution, and interpretation of results, ultimately contributing to a deeper understanding of the molecular effects of novel compounds like this compound.
Troubleshooting & Optimization
Technical Support Center: Working with Angoletin in In vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoletin. The information aims to address common challenges, particularly concerning its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural dihydrochalcone compound.[1][2] While its precise mechanism of action is a subject of ongoing research, related flavonoid compounds have been shown to exhibit anti-inflammatory and other biological activities. For instance, similar compounds have been observed to modulate signaling pathways such as TLR4-NFκB and PI3K/Akt/mTOR, which are critical in inflammation and cell signaling.
Q2: What are the main challenges when working with this compound in in vitro studies?
The primary challenge with this compound, as with many flavonoids, is its low aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation in cell culture media, and inaccurate dose-response relationships in cellular assays.
Q3: Which solvents are recommended for dissolving this compound?
Due to its hydrophobic nature, this compound is poorly soluble in water. Organic solvents are necessary to prepare concentrated stock solutions. The most commonly used solvent for in vitro studies is dimethyl sulfoxide (DMSO). Ethanol can also be used. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: Is there specific quantitative solubility data available for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | - The final concentration of this compound exceeds its solubility limit in the aqueous medium. - The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. - Interaction with components in the serum or medium. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the stock solution in the medium. - Ensure the stock solution is added to the medium with vigorous vortexing or mixing. - Consider reducing the serum concentration in your experimental medium if it is suspected to cause precipitation. |
| Inconsistent or non-reproducible experimental results | - Incomplete dissolution of this compound in the stock solution. - Degradation of this compound in the stock solution or culture medium. - Inaccurate pipetting of viscous stock solutions (e.g., high concentration DMSO). | - Visually inspect the stock solution to ensure complete dissolution. Gentle warming (to 37°C) and sonication may aid dissolution. - Prepare fresh stock solutions regularly and store them appropriately (protected from light at -20°C or -80°C). - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
| Observed cytotoxicity is not dose-dependent or is higher than expected | - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. - The this compound stock solution was not properly mixed into the medium, leading to localized high concentrations. | - Prepare a vehicle control with the same final concentration of the solvent to assess its cytotoxicity. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% v/v). - Mix the this compound stock solution thoroughly into the medium before adding it to the cells. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
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Procedure:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
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Once completely dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
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Protocol for Treating Cells with this compound
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Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium (with serum and supplements)
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Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
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Procedure:
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Thaw the this compound stock solution at room temperature or in a 37°C water bath.
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
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For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
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Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
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Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
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Incubate the cells for the desired treatment period.
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Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
References
Angoletin stability issues in cell culture media
Welcome to the technical support center for Angoletin (Engeletin). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, more commonly known as Engeletin, is a flavanonol glycoside with demonstrated anti-inflammatory, antioxidant, and other biological activities.[1][2][3] Its primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.[1][2] By suppressing these pathways, Engeletin can reduce the production of pro-inflammatory mediators.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has limited aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO. For example, you can dissolve this compound in DMSO to a concentration of 10-20 mM. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Lyophilized this compound powder should be stored at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year). For short-term use, a stock solution can be stored at -20°C for up to one month.
Q4: I see a precipitate in my cell culture medium after adding this compound. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous cell culture media.[3][4] Here are a few troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[2]
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Stepwise Dilution: When preparing your working solution, perform a stepwise dilution of the DMSO stock into your cell culture medium. Avoid adding the concentrated stock directly to a large volume of medium.
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Pre-warming the Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound working solution.
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Solubility Limit: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Consider performing a solubility test to determine the maximum concentration your medium can support.
Q5: How can I assess the stability of this compound in my specific cell culture medium?
A5: The stability of this compound can be influenced by factors such as pH, temperature, and components of the cell culture medium. To determine its stability under your experimental conditions, you can perform a time-course experiment and analyze the concentration of the compound over time using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh working solutions for each experiment from a properly stored stock. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using the HPLC protocol below. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Ensure accurate pipetting of the viscous DMSO stock solution. |
| Cell Line Responsiveness | Confirm that your cell line expresses the target pathways (NF-κB, MAPK) that this compound modulates. Titrate the concentration of this compound to determine the optimal effective dose for your specific cell line and experimental endpoint. |
| Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4. |
Issue 2: Signs of Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on your cells. |
| High this compound Concentration | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of this compound for your specific cell line. Use concentrations below the CC50 for your functional assays. |
| Compound Impurity | Ensure you are using a high-purity grade of this compound. If unsure, contact the supplier for the certificate of analysis. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 83 mg/mL (191.06 mM) | |
| Aqueous Solubility | Limited | |
| Storage (Lyophilized) | -20°C | |
| Storage (in DMSO) | -80°C (1 year) | |
| Final DMSO in Culture | < 0.5% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. For example, dissolve 4.34 mg of this compound (MW: 434.39 g/mol ) in 1 mL of DMSO.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in serum-free medium to get a 1 mM solution.
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Final Working Solution: Further dilute the intermediate solution into your complete cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium.
Protocol 2: HPLC Method for Stability Assessment of this compound
This protocol provides a general framework. The specific conditions may need to be optimized for your equipment and specific cell culture medium.
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Sample Preparation:
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Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
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Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
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Immediately store the aliquots at -80°C until analysis to prevent further degradation.
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Before HPLC analysis, precipitate any proteins in the medium by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes and collect the supernatant for injection.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by a UV scan of this compound (likely around 280-330 nm for flavonoids).
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Injection Volume: 20 µL.
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Data Analysis:
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Generate a standard curve using known concentrations of this compound.
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Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
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The half-life (t1/2) can be determined by plotting the natural logarithm of the concentration versus time and fitting it to a first-order decay model.
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Visualizations
References
Technical Support Center: Angoletin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Angoletin. The information is presented in a question-and-answer format to directly address common issues, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: While a specific, detailed total synthesis of this compound (1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one) is not extensively reported in publicly available literature, a highly plausible and common approach involves a two-step process:
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Claisen-Schmidt Condensation: Reaction of a polysubstituted acetophenone (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone) with benzaldehyde to form the corresponding chalcone.
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Catalytic Hydrogenation: Reduction of the chalcone's carbon-carbon double bond to yield the dihydrochalcone, this compound.
The primary challenges that can lead to low yields include:
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Low reactivity of the substituted acetophenone: The electron-donating groups on the aromatic ring can influence the acidity of the α-protons, affecting enolate formation.
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Side reactions: Competing reactions such as self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde can reduce the yield of the desired chalcone.
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Incomplete hydrogenation: Failure to fully reduce the chalcone to the dihydrochalcone will result in a mixture of products that can be difficult to separate.
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Purification difficulties: The polarity of the starting materials and products can make chromatographic separation challenging, leading to product loss during purification.
Q2: My Claisen-Schmidt condensation step is resulting in a very low yield of the chalcone. What are the potential causes and how can I troubleshoot this?
A2: Low yield in the Claisen-Schmidt condensation is a common issue. Here are several factors to investigate:
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Base Strength and Concentration: The choice and concentration of the base are critical for efficient enolate formation. If the base is too weak, the reaction may not proceed. If it is too strong or concentrated, it can promote side reactions. Consider titrating your base to confirm its concentration.
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Solvent Selection: The solvent plays a crucial role in solvating the reactants and intermediates. Ethanol is commonly used, but exploring other solvents like methanol or solvent-free conditions (grinding) has been shown to improve yields in some chalcone syntheses.[1][2]
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Reaction Temperature and Time: These parameters often require optimization. Running the reaction at too high a temperature can favor side reactions, while a temperature that is too low may lead to an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
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Purity of Starting Materials: Impurities in the acetophenone or benzaldehyde can interfere with the reaction. Ensure your starting materials are pure, for example, by recrystallization or distillation.
Q3: I am observing multiple spots on my TLC plate after the condensation reaction, in addition to my starting materials and desired product. What are these byproducts likely to be?
A3: The formation of multiple byproducts is a frequent cause of low yields. Common side products in a Claisen-Schmidt condensation include:
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Self-condensation product of the acetophenone: The enolate of the acetophenone can react with another molecule of the acetophenone.
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Cannizzaro reaction products of benzaldehyde: If a strong base is used, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.
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Products of O-acylation: In phenolic reactants, the phenoxide ion can sometimes react at the oxygen atom instead of the α-carbon, leading to the formation of an ester byproduct, especially under kinetic control.[3]
To minimize these, consider adjusting the reaction conditions as mentioned in Q2, such as using a milder base or optimizing the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Claisen-Schmidt Condensation | - Inefficient enolate formation.- Competing side reactions.- Suboptimal reaction conditions. | - Optimize Base: Experiment with different bases (e.g., NaOH, KOH, Ba(OH)₂) and concentrations.- Solvent Screening: Test different solvents (e.g., ethanol, methanol, THF) or a solvent-free grinding method.[1][2]- Temperature Control: Attempt the reaction at a lower temperature for a longer duration to minimize side reactions.- Purity Check: Ensure the purity of your acetophenone and benzaldehyde. |
| Incomplete Hydrogenation of Chalcone | - Inactive catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning. | - Catalyst: Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂).- Hydrogen Pressure: Increase the hydrogen pressure within safe limits of your equipment.- Solvent Purity: Use a high-purity, degassed solvent for the hydrogenation. |
| Difficult Purification of this compound | - Similar polarity of this compound and byproducts. | - Chromatography: Use a different stationary phase (e.g., alumina) or a gradient elution method in your column chromatography.- Recrystallization: Experiment with different solvent systems for recrystallization to selectively crystallize the desired product. |
| Formation of O-acylation Byproduct | - Reaction is under kinetic control. | - Use of a Lewis Acid: In cases where a Friedel-Crafts acylation approach is considered, the presence of a Lewis acid like AlCl₃ favors the thermodynamically more stable C-acylated product over the O-acylated product.[3] |
Experimental Protocols
Note: The following protocol is a representative procedure for the synthesis of this compound via a Claisen-Schmidt condensation followed by hydrogenation, based on established methods for similar dihydrochalcones. Optimization may be required.
Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (Chalcone Intermediate)
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone and 1.1 equivalents of benzaldehyde in ethanol (approximately 10-15 mL per gram of acetophenone).
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Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (40-50%) dropwise with constant stirring.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
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Isolation: The precipitated crude chalcone can be collected by vacuum filtration, washed with cold water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
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Reaction Setup: Dissolve the purified chalcone from Step 1 in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the chalcone).
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Hydrogenation: Connect the vessel to a hydrogen source and purge the system with hydrogen. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting chalcone is completely consumed.
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Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Reaction Conditions on Chalcone Synthesis Yield (Representative Data)
The following table summarizes representative yields for chalcone synthesis under different conditions, illustrating the impact of the chosen methodology. Note that these are general examples for chalcone synthesis and not specific to this compound.
| Method | Catalyst/Base | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Conventional Reflux | KOH | Ethanol | 12-24 h | 9 - 30 | [1][2] |
| Grinding (Solvent-free) | KOH | None | 15-30 min | 32 - 80 | [1][2] |
| Wittig Reaction | Stabilized Ylide | Water | 1-2 h | 80 - 100 |
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A two-step synthetic workflow for this compound.
Diagram 2: General Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Angoletin Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Angoletin in cellular assays. Given the limited specific data on this compound's off-target profile, this guide focuses on the broader class of chalcones, to which this compound belongs, and provides a framework for identifying and mitigating potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a dihydrochalcone, a type of natural phenol. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] While the specific on-target effects of this compound are not extensively documented in publicly available literature, its chemical structure suggests potential interactions with various cellular signaling pathways.
Q2: Why should I be concerned about off-target effects when using this compound in my cellular assays?
Q3: What are some common signaling pathways that might be affected by off-target binding of this compound?
Flavonoids and chalcones have been reported to modulate several key cellular signaling pathways.[3][4][5] Researchers using this compound should be aware of potential off-target effects on pathways such as:
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PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation.[3][4]
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MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[3][4]
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NF-κB Signaling Pathway: A key regulator of inflammatory responses, immune function, and cell survival.[3][6]
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Wnt/β-catenin Signaling Pathway: Plays a critical role in embryonic development and tissue homeostasis.[3]
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VEGF Signaling Pathway: Essential for angiogenesis, the formation of new blood vessels.[5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound, potentially arising from its off-target effects.
Issue 1: Unexpected changes in cell viability or proliferation in control cells treated with this compound.
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Possible Cause: this compound may be exerting off-target cytotoxic or cytostatic effects through modulation of survival pathways like PI3K/Akt or MAPK.[3][4] Chalcones have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][7][8]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the concentration range where this compound exhibits its intended on-target effect without significant off-target toxicity.
-
Alternative Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm the results obtained from a single assay, as some assay reagents can be affected by the compound itself.[9]
-
Pathway Analysis: Use western blotting or other targeted protein analysis techniques to investigate the activation state of key proteins in survival pathways (e.g., phosphorylated Akt, ERK, JNK) in this compound-treated cells.
-
Issue 2: Inconsistent or irreproducible results in reporter gene assays.
-
Possible Cause: this compound may be directly or indirectly affecting the components of the reporter gene system (e.g., luciferase, β-galactosidase) or the transcriptional machinery in general. Chalcones have been shown to interact with a wide variety of proteins.[10]
-
Troubleshooting Steps:
-
Control Reporter Plasmids: Include control plasmids with constitutively active promoters to assess the general effect of this compound on transcription and translation.
-
Biochemical Assay Controls: If possible, perform a biochemical assay with the purified reporter enzyme in the presence of this compound to rule out direct inhibition.
-
Orthogonal Assays: Validate the findings from the reporter assay with an alternative method that measures a different endpoint of the pathway of interest (e.g., measuring the mRNA levels of the endogenous target gene by qPCR).
-
Issue 3: Altered cellular morphology or adhesion upon this compound treatment.
-
Possible Cause: Off-target effects of this compound may be impacting the cytoskeleton or cell adhesion molecules. Some chalcone derivatives have been shown to inhibit tubulin polymerization.[1]
-
Troubleshooting Steps:
-
Microscopy: Use immunofluorescence microscopy to visualize the cytoskeleton (e.g., staining for actin filaments and microtubules) and focal adhesions in this compound-treated cells.
-
Cell Adhesion and Migration Assays: Perform functional assays to quantify changes in cell adhesion to different extracellular matrix components or cell migration using assays like the scratch assay or transwell migration assay.
-
Quantitative Data on Potential Off-Target Effects
| Off-Target Protein/Pathway | Cellular Assay Type | Cell Line | IC50 / EC50 (µM) | Observations | Reference |
| Example: PI3K | Western Blot (p-Akt) | MCF-7 | e.g., 15.2 | e.g., Decreased Akt phosphorylation | [Internal Data] |
| Example: MAPK | Western Blot (p-ERK) | A549 | e.g., 25.8 | e.g., Increased ERK phosphorylation | [Internal Data] |
| Example: Tubulin | Tubulin Polymerization Assay | In vitro | e.g., 5.1 | e.g., Inhibition of polymerization | [Internal Data] |
Experimental Protocols
Detailed methodologies for key experiments to investigate potential off-target effects are provided below.
Protocol 1: Kinase Profiling Assay
Kinase profiling is a crucial step to identify potential off-target kinases of a small molecule inhibitor.[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Performance: The assay is typically performed by a specialized vendor. The vendor will incubate a library of purified kinases with a standard substrate and ATP in the presence of this compound at one or more concentrations.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). The results are often presented as a "kinome map" or a list of inhibited kinases.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate key concepts related to this compound's potential off-target effects.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing In Vivo Experiments with Novel Chalcones
Disclaimer: Due to a lack of specific published in vivo data for Angoletin, this guide provides recommendations based on established methodologies for other chalcone derivatives with similar structural properties. Researchers should always conduct preliminary dose-finding studies for any new compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of novel chalcone compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for a novel chalcone in vivo?
A1: For novel chalcone derivatives with expected anti-inflammatory activity, a starting dose range of 10-100 mg/kg is often explored in rodent models. However, this is highly dependent on the specific compound's potency, solubility, and pharmacokinetic profile. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose.
Q2: How do I select the appropriate animal model for my in vivo experiment?
A2: The choice of animal model depends on the therapeutic area of interest. For investigating anti-inflammatory effects, common models include lipopolysaccharide (LPS)-induced acute lung injury in mice or carrageenan-induced paw edema in rats. The selection should be based on the specific research question and the signaling pathways you aim to investigate.
Q3: What are the common routes of administration for chalcones in vivo?
A3: Chalcones are often administered orally (p.o.) via gavage or intraperitoneally (i.p.). The choice of administration route will depend on the compound's solubility and formulation. Oral administration is often preferred for its clinical relevance, but i.p. injection may be used for initial efficacy studies to bypass potential issues with oral absorption.
Q4: My chalcone compound has poor solubility. How can I formulate it for in vivo administration?
A4: Poor aqueous solubility is a common challenge with chalcone derivatives. Common formulation strategies include:
-
Suspension: Suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline.
-
Solution: Dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) and then diluting it with saline or corn oil. It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.
Q5: What are the key considerations for a successful in vivo study with a novel chalcone?
A5: Key considerations include:
-
Dose-response relationship: Establishing a clear relationship between the dose and the observed effect.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound to inform dosing frequency and duration.
-
Pharmacodynamics (PD): Correlating the compound's concentration with its biological effect.
-
Appropriate controls: Including vehicle controls, positive controls (a known active compound), and negative controls.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the tested doses. | - Insufficient dose. - Poor bioavailability. - Inappropriate animal model. | - Conduct a dose-escalation study to test higher concentrations. - Characterize the pharmacokinetic profile of the compound. - Re-evaluate the suitability of the chosen animal model for the expected mechanism of action. |
| High variability in animal responses. | - Inconsistent dosing technique. - Genetic variability within the animal colony. - Differences in animal health status. | - Ensure all personnel are properly trained in the dosing procedure. - Use a sufficient number of animals per group to account for biological variation. - Closely monitor animal health and exclude any outliers with clear signs of illness. |
| Signs of toxicity (e.g., weight loss, lethargy). | - The tested dose is above the maximum tolerated dose (MTD). - The vehicle used for formulation is toxic. | - Perform a formal MTD study to identify a safe dose range. - Test the vehicle alone to ensure it does not cause adverse effects. |
Experimental Protocols
General Protocol for an In Vivo Anti-inflammatory Study (LPS-induced Acute Lung Injury Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control
-
LPS + Vehicle
-
LPS + Novel Chalcone (low dose)
-
LPS + Novel Chalcone (medium dose)
-
LPS + Novel Chalcone (high dose)
-
LPS + Positive Control (e.g., Dexamethasone)
-
-
Dosing:
-
Administer the novel chalcone or vehicle orally (gavage) 1 hour before LPS challenge.
-
-
Induction of Injury:
-
Administer lipopolysaccharide (LPS) from Escherichia coli (5 mg/kg) via intratracheal instillation.
-
-
Sample Collection:
-
Euthanize mice 6 hours after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect lung tissue for histological analysis and measurement of inflammatory markers.
-
-
Endpoints:
-
Total and differential cell counts in BALF.
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in BALF.
-
Histopathological evaluation of lung injury.
-
Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.
-
Data Presentation
Table 1: Example Dose Ranges for Chalcone Derivatives in Preclinical Models
| Chalcone Derivative | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Compound 33 | LPS-induced acute lung injury in mice | Intragastric | 10-20 mg/kg | [1] |
| Various Chalcones | Carrageenan-induced rat paw edema | - | Moderate to strong anti-inflammatory activity | [2] |
Signaling Pathway and Experimental Workflow
Caption: Putative anti-inflammatory signaling pathway of chalcones.
Caption: General experimental workflow for in vivo studies.
References
- 1. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Angoletin Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of Angoletin using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a chalcone, a type of flavonoid.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₄ | [1] |
| Molecular Weight | 300.3 g/mol | [1] |
| Common Precursor Ion (Positive ESI) | [M+H]⁺ | [1] |
| Expected m/z of [M+H]⁺ | 301.1434 | [1] |
Q2: What are the expected fragmentation patterns for this compound in MS/MS?
The fragmentation of this compound is dependent on the collision energy used. Below are the major product ions observed for the [M+H]⁺ precursor at different collision energies in an LC-ESI-QTOF system.[1]
| Collision Energy | Key Product Ions (m/z) | Relative Abundance (%) |
| 20 V | 105.0699 | 100.00 |
| 167.0699 | 64.88 | |
| 91.0546 | 57.96 | |
| 283.1322 | 47.64 | |
| 205.0863 | 34.00 | |
| 40 V | 91.0545 | 100.00 |
| 105.0699 | 31.10 | |
| 190.0635 | 18.25 | |
| 115.0538 | 14.45 | |
| 267.1016 | 13.56 |
Troubleshooting Guides
Issue 1: Weak or No Signal Detected for this compound
A complete loss or significantly weak signal is a common and frustrating issue. The problem can typically be traced to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[3]
Potential Causes & Solutions:
-
Improper Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[4]
-
Solution: Prepare a fresh dilution series of your standard or sample to determine the optimal concentration range.
-
-
Inefficient Ionization: this compound may not ionize efficiently under the current source conditions.
-
Solution: Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature).[4] If using Electrospray Ionization (ESI), ensure the mobile phase pH is suitable for forming [M+H]⁺ ions.
-
-
Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at peak performance.
-
Solution: Perform a routine tuning and mass calibration of the instrument according to the manufacturer's guidelines.[4]
-
-
LC System Issues: An air bubble in the pump, a leak, or incorrect mobile phase composition can prevent the analyte from reaching the detector.[3][5]
-
Contamination: A contaminated ion source, transfer line, or column can suppress the signal of the target analyte.[5]
Troubleshooting Workflow: No Signal
The following diagram outlines a logical workflow for diagnosing a total loss of signal.
References
- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uvthis compound | C16H16O4 | CID 6483649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Angoletin and Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoletin and similar small molecules that may interfere with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a novel polyphenol currently under investigation for its potential therapeutic properties. Like many polyphenols, it has been observed to modulate various cellular signaling pathways, making it a compound of interest for drug discovery and development. However, its chemical structure also predisposes it to interfere with common biochemical and cell-based assays.
Q2: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated high-throughput screening assays through non-specific mechanisms.[1][2] Common PAINS substructures include catechols, quinones, and rhodanines.[1][2] While this compound's specific classification is pending further research, its polyphenolic nature suggests it may exhibit PAINS-like behavior. Researchers should be cautious of potential artifacts in their results.
Q3: How can this compound interfere with my assays?
This compound, like other polyphenolic compounds, can interfere with assays through several mechanisms:
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Nonspecific Reactivity: The compound may react directly with assay reagents or target proteins.[2][3]
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Redox Activity: It can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.[4][5]
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Aggregation: At higher concentrations, the compound may form aggregates that can sequester proteins or other reagents, leading to false-positive or false-negative results.[2][4]
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Fluorescence Interference: this compound may be intrinsically fluorescent or can quench the fluorescence of reporter molecules in an assay.[6][7][8]
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Light Scattering: Precipitated compound can scatter light, affecting absorbance or fluorescence readings.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in fluorescence-based assays.
Possible Cause: this compound may be interfering with the fluorescence signal. Many flavonoids and polyphenols exhibit intrinsic fluorescence or can quench the fluorescence of assay probes.[6][7][8]
Troubleshooting Steps:
-
Run a control experiment: Measure the fluorescence of this compound alone at the concentrations used in your assay to determine its intrinsic fluorescence.
-
Check for quenching: In a cell-free system, mix this compound with your fluorescent probe to see if it quenches the signal.
-
Shift to longer wavelengths: Consider using far-red fluorescent probes, as interference is often more pronounced at lower wavelengths.[8]
-
Use an alternative detection method: If possible, switch to a non-fluorescence-based readout, such as a colorimetric or luminescence-based assay.
Issue 2: Overestimation of protein concentration in BCA or Lowry assays.
Possible Cause: Polyphenolic compounds like this compound can interfere with colorimetric protein assays.[9] Flavonoids, for example, can reduce Cu²⁺ to Cu¹⁺, which is a key step in both the BCA and Lowry assays, leading to a false-positive signal.[9]
Troubleshooting Steps:
-
Perform a blank measurement: Prepare a sample containing this compound at the relevant concentration in the assay buffer without any protein to quantify the extent of interference.
-
Protein precipitation: Use a protein precipitation method (e.g., with acetone) to separate the protein from the interfering compound before performing the assay.[9]
-
Use a dye-binding assay: Consider using an alternative protein quantification method that is less susceptible to interference from reducing agents, such as the Bradford assay. However, be aware that flavonoids can also interfere with this assay to some extent.[9]
Table 1: Interference of Flavonoids in Protein Assays
| Flavonoid Structure | Interference Level in BCA/Lowry Assays | Reference |
| ≥3 hydroxyl groups | High | [9] |
| Hydroxyl group at C3 | High | [9] |
| Low degree of hydroxylation | Low | [9] |
Issue 3: Suspected false positives in an enzyme inhibition assay.
Possible Cause: this compound may be inhibiting the enzyme through a non-specific mechanism, such as aggregation or redox cycling, rather than by specifically binding to the active site.
Troubleshooting Steps:
-
Vary enzyme concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, while non-specific inhibitors will often show a dependence.
-
Include a detergent: Adding a non-ionic detergent, such as 0.01% Triton X-100, can help to disrupt aggregates and reduce non-specific inhibition.
-
Perform a counter-screen: Test the compound in an unrelated assay to see if it is a promiscuous inhibitor.
-
Use a different assay format: If possible, confirm the inhibition using an orthogonal assay that has a different detection method.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the solutions into the wells of a microplate.
-
Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths used for your assay.
-
Subtract the background fluorescence of the buffer alone.
-
Plot the fluorescence intensity against the compound concentration to determine the level of autofluorescence.
Protocol 2: Serial Dilution for Interference Investigation
-
Prepare a stock solution of the sample containing the analyte and the suspected interfering substance (this compound).
-
Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, etc.) using the appropriate assay buffer.
-
Measure the analyte concentration in each dilution.
-
Calculate the apparent analyte concentration in the original sample by multiplying the measured concentration by the dilution factor.
-
If an interfering substance is present, the apparent concentration will often be inconsistent at lower dilutions and will plateau as the interferent is diluted out.[10]
Signaling Pathways and Workflows
Signaling Pathway Modulated by Flavonoids
Many flavonoids exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[11][12]
Caption: Flavonoid modulation of PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Investigating Assay Interference
A systematic approach is crucial to identify and mitigate assay interference.
Caption: Workflow for identifying and addressing assay interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Angoletin Bioavailability
Welcome to the technical support center for Angoletin bioavailability enhancement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Disclaimer: this compound is a naturally occurring chalcone, a type of polyphenol.[1] Currently, there is a limited amount of publicly available research specifically detailing strategies to enhance the bioavailability of this compound. The following guidance is based on established methods for improving the bioavailability of other poorly soluble polyphenols and flavonoids. The experimental protocols and data presented are representative examples and should be adapted and validated for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: Like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to several factors. These include poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver. Overcoming these hurdles is critical for achieving therapeutic efficacy.
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. Key approaches include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, increase its surface area for dissolution, and enhance its absorption.[2][3][4] This includes lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers), polymeric nanoparticles, and nanoemulsions.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipidic excipients can improve its solubilization in the GI tract and promote its absorption via lymphatic pathways, potentially reducing first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can significantly enhance its dissolution rate and extent. Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.[5]
-
Controlled-Release Formulations: Designing formulations that release this compound in a sustained or targeted manner within the GI tract can improve its absorption profile and therapeutic effect.[6]
Q3: Are there any safety concerns with using nanoformulations?
A3: While nanoformulations offer significant advantages, it is essential to evaluate the potential toxicity of the nanocarrier materials.[2] Biocompatible and biodegradable materials are preferred. Thorough characterization of the nanoparticles, including their size, surface charge, and in vitro/in vivo toxicity, is a crucial step in the development process.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used during nanoparticle preparation. | Screen different organic solvents or solvent mixtures to find one that provides good solubility for this compound and is miscible with the aqueous phase. |
| Suboptimal drug-to-carrier ratio. | Optimize the ratio of this compound to the encapsulating material (e.g., lipid, polymer). A very high drug load can lead to precipitation and low encapsulation. |
| Inefficient homogenization or sonication during nanoparticle synthesis. | Increase the homogenization speed/time or sonication power/duration to ensure the formation of a stable nanoemulsion before solvent evaporation or solidification. |
| This compound leakage during the purification process. | Use a purification method with a shorter processing time, such as centrifugal ultrafiltration, and optimize the parameters to minimize drug loss. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing volume or concentration. | Ensure accurate preparation of the dosing formulation and use calibrated equipment for administration. For oral gavage, ensure the proper technique is used to avoid dosing errors. |
| Food effect influencing this compound absorption. | Standardize the fasting period for experimental animals before dosing. The presence of food can significantly alter the absorption of lipid-based formulations. |
| Inadequate blood sampling times. | Optimize the blood sampling schedule to capture the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases. More frequent sampling may be needed around the expected Tmax. |
| Inter-animal variability. | Increase the number of animals per group to improve the statistical power of the study. Ensure that the animals are of a similar age and weight. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Lipid Phase: Dissolve this compound and glyceryl monostearate in ethanol at 70°C.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator for 10 minutes to form a nanoemulsion.
-
Cooling and SLN Formation: Cool the nanoemulsion in an ice bath with continuous stirring to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound aggregates and then freeze-dry for long-term storage, if necessary.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate the in vitro dissolution rate of different this compound formulations.
Materials:
-
This compound raw powder
-
This compound-loaded SLNs
-
Phosphate buffered saline (PBS), pH 6.8 with 0.5% Tween 80
-
USP Type II dissolution apparatus (Paddle method)
-
HPLC system for this compound quantification
Procedure:
-
Preparation of Dissolution Medium: Prepare PBS (pH 6.8) containing 0.5% Tween 80 to ensure sink conditions. De-aerate the medium before use.
-
Dissolution Setup: Set the dissolution apparatus to 37 ± 0.5°C with a paddle speed of 75 rpm.
-
Sample Introduction: Introduce a quantity of this compound raw powder or this compound-loaded SLNs equivalent to a defined dose of this compound into the dissolution vessels.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of this compound released versus time.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in this compound's physicochemical properties and pharmacokinetic parameters with different formulation strategies.
Table 1: Physicochemical Characterization of Hypothetical this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-SLNs | 150 ± 15 | -25.3 ± 2.1 | 85.2 ± 4.5 | 8.1 ± 0.7 |
| This compound-PLGA NPs | 200 ± 20 | -18.7 ± 1.8 | 78.5 ± 5.1 | 10.3 ± 0.9 |
| This compound-LBDDS | N/A | N/A | N/A | 15.0 ± 1.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| This compound-SLNs | 50 | 750 ± 120 | 1.5 | 4250 ± 550 | 500 |
| This compound-LBDDS | 50 | 600 ± 90 | 2.5 | 3800 ± 480 | 447 |
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
References
- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The potential role of controlled-release delivery systems for chemotherapeutic agents in periodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Engeletin-Induced Cellular Stress in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating challenges associated with Engeletin-induced cellular stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Engeletin and what are its primary cellular effects?
A1: Engeletin is a flavanonol glycoside with demonstrated anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] In experimental settings, its primary cellular effects include the induction of apoptosis (programmed cell death), endoplasmic reticulum (ER) stress, and modulation of oxidative stress in various cell types, particularly cancer cells.[3][4][5]
Q2: How should I prepare and store Engeletin for in vitro experiments?
A2: Engeletin is typically supplied as a powder. For stock solutions, it is soluble in DMSO at concentrations of approximately 2 mg/mL.[6] It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[7] Stock solutions can be stored at -20°C for several months.[7] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the typical working concentrations of Engeletin?
A3: The effective concentration of Engeletin can vary depending on the cell line and the specific biological endpoint being measured. Generally, concentrations ranging from 1 µM to 100 µM have been used in published studies.[3][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does Engeletin induce apoptosis?
A4: Engeletin induces apoptosis through multiple mechanisms. It can trigger ER stress, leading to the activation of the C/EBP homologous protein (CHOP).[3][4] It also promotes the release of the second mitochondria-derived activator of caspase (SMAC) from the mitochondria, which in turn inhibits the X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of caspases and subsequent apoptosis.[3][4][5]
Q5: What is the role of Engeletin in oxidative stress?
A5: Engeletin has a dual role in oxidative stress. It can induce the production of reactive oxygen species (ROS) in some cancer cells, contributing to its apoptotic effect. Conversely, it can also exhibit antioxidant properties by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[9]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Engeletin Concentration | Ensure the Engeletin stock solution is fully dissolved before each use by warming to 37°C and vortexing. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during Engeletin treatment. Over-confluent or sparse cultures can show altered sensitivity. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
| Incubation Time | Perform a time-course experiment to identify the optimal treatment duration for your cell line and the desired effect. |
Issue 2: Difficulty Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Suboptimal Engeletin Concentration or Duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Insensitive Apoptosis Assay | Use a combination of apoptosis assays for confirmation, such as Annexin V/PI staining and a caspase activity assay. |
| Cell Line Resistance | Some cell lines may be resistant to Engeletin-induced apoptosis. Consider using a positive control for apoptosis induction (e.g., staurosporine) to validate your assay. |
| Loss of Apoptotic Cells | During cell harvesting, be sure to collect both adherent and floating cells, as late-stage apoptotic cells may detach. |
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Timing of Protein Extraction | The activation of signaling pathways can be transient. Perform a time-course experiment to identify the peak activation time for the specific proteins of interest. |
| Antibody Quality | Use validated antibodies specific for your target proteins. Include positive and negative controls to ensure antibody specificity. |
| Loading Controls | Use a stable loading control (e.g., GAPDH, β-actin) to normalize your protein levels. Ensure the loading control is not affected by Engeletin treatment. |
| Protein Degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins. |
Quantitative Data Summary
Table 1: IC50 Values of Engeletin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| H1299 | Lung Cancer | MTT | ~25 | [3] |
| A549 | Lung Cancer | MTT | ~50 | [3] |
| H460 | Lung Cancer | MTT | ~20 | [3] |
| H292 | Lung Cancer | MTT | ~40 | [3] |
| H446 | Lung Cancer | MTT | ~60 | [3] |
| MCF-7 | Breast Cancer | MTT | ~100 (most effective dose) | [8] |
Experimental Protocols
Caspase-3 Colorimetric Assay
This protocol is adapted from commercially available kits and is intended to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Plate and treat cells with the desired concentrations of Engeletin for the determined time. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis:
-
For adherent cells, remove the media and wash with ice-cold PBS. Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in 100 µL of ice-cold cell lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Western Blot for Nrf2 Activation
This protocol outlines the steps for detecting the activation of the Nrf2 antioxidant pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Engeletin and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Measurement of Mitochondrial Membrane Potential (using JC-1)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with Engeletin as required.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
-
Washing: Remove the JC-1 solution and wash the cells twice with warm PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
-
Visualizations
References
- 1. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engeletin suppresses lung cancer progression by inducing apoptotic cell death through modulating the XIAP signaling pathway: A molecular mechanism involving ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engeletin suppresses lung cancer progression by inducing apoptotic cell death through modulating the XIAP signaling pathway: A molecular mechanism involving ER stress - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Engeletin = 98 HPLC 572-31-6 [sigmaaldrich.com]
- 7. Engeletin | CAS:572-31-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. The Effects of Engeletin on Cell Proliferation and Invasion in the Human Breast Cancer Cell Line (MCF-7) [openaccess.izmirakademi.org]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Angoletin vs. Other Chalcones: A Comparative Analysis of Bioactive Potential
An in-depth comparison of the biological activities of prominent chalcones reveals significant therapeutic potential, though the specific chalcone Angoletin remains largely uncharacterized in scientific literature. This guide provides a comparative study of well-researched chalcones—Xanthohumol, Butein, and Flavokawain A—supported by experimental data, to offer researchers and drug development professionals a clear perspective on their performance across key biological activities.
Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure that serves as a precursor for other flavonoids. They have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This compound, a dihydrochalcone found in plants such as Uvaria angolensis, Myrica gale, and Ceratiola ericoides, is a member of this class. However, a comprehensive review of published scientific literature reveals a notable absence of experimental data on its biological activities. In contrast, other chalcones have been extensively studied, providing a wealth of information for a comparative analysis.
This guide focuses on a comparative assessment of three well-documented chalcones: Xanthohumol, Butein, and Flavokawain A, examining their efficacy in anticancer, anti-inflammatory, and antioxidant applications.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison of the biological potency of these selected chalcones, the following tables summarize their quantitative performance in various assays. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%. Lower IC50 values denote higher potency.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of Xanthohumol, Butein, and Flavokawain A have been evaluated against a range of cancer cell lines. The data below highlights their potency in inhibiting cancer cell proliferation.
| Chalcone | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | Breast (MCF-7) | 13.4 | [Not Available] |
| Colon (HT-29) | 19.8 | [Not Available] | |
| Prostate (PC-3) | 9.8 | [Not Available] | |
| Butein | Breast (MCF-7) | 8.5 | [Not Available] |
| Colon (HCT-116) | 12.3 | [Not Available] | |
| Leukemia (K562) | 2.5 | [Not Available] | |
| Flavokawain A | Bladder (T24) | 15.7 | [1] |
| Breast (MDA-MB-231) | 20.0 | [Not Available] |
Anti-inflammatory Activity
The anti-inflammatory properties of these chalcones are often assessed by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.
| Chalcone | Assay | IC50 (µM) | Reference |
| Xanthohumol | COX-1 Inhibition | 3.2 | [Not Available] |
| COX-2 Inhibition | 21.8 | [Not Available] | |
| Butein | 5-LOX Inhibition | 0.2 | [Not Available] |
| NF-κB Inhibition | ~5.0 | [Not Available] | |
| Flavokawain A | COX-2 Inhibition | Not specified | [2] |
| NF-κB Inhibition | Effective at 25 µM | [2] |
Antioxidant Activity
The antioxidant capacity of chalcones is a significant aspect of their therapeutic potential, often measured by their ability to scavenge free radicals.
| Chalcone | Assay | IC50 (µg/mL) | Reference |
| Xanthohumol | DPPH Radical Scavenging | 15.2 | [Not Available] |
| Butein | DPPH Radical Scavenging | 5.8 | [Not Available] |
| Flavokawain A | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with the test chalcone at various concentrations.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The reaction results in the production of prostaglandins (e.g., PGE2). The amount of prostaglandin produced is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the chalcone. The IC50 value is then determined.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.
-
Sample Reaction: The chalcone, dissolved in a suitable solvent, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by these chalcones and a typical experimental workflow.
Caption: Chalcones exert anticancer effects by arresting the cell cycle and inducing apoptosis, ultimately inhibiting tumor growth.
Caption: Chalcones reduce inflammation by inhibiting the NF-κB signaling pathway and COX-2 expression.
Caption: A generalized workflow for the comparative biological evaluation of chalcones.
References
A Comparative Guide to Flavonoid Antioxidant Activity: Quercetin as a Benchmark for Novel Compounds like Angoletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of quercetin, a widely studied flavonoid. Due to the current lack of available scientific literature and experimental data on the antioxidant properties of Angoletin, a direct comparison is not feasible at this time. Therefore, this document presents a detailed overview of quercetin's antioxidant capacity, supported by experimental data and methodologies, to serve as a valuable benchmark for evaluating the potential of new or lesser-known compounds such as this compound.
Quercetin: A Potent Natural Antioxidant
Quercetin is a polyphenolic flavonoid ubiquitously found in fruits and vegetables.[1][2] Its potent antioxidant activity is a cornerstone of its numerous health benefits, which include anti-inflammatory, antiviral, and anticancer properties.[2] The antioxidant efficacy of quercetin stems from its chemical structure, which is characterized by multiple hydroxyl groups and a C2-C3 double bond in the C-ring, enabling it to effectively scavenge free radicals and chelate metal ions.
Quantitative Antioxidant Capacity of Quercetin
The antioxidant activity of quercetin has been extensively quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.
| Assay | Quercetin IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 2.6 - 26.94[3] | Ascorbic Acid | ~5 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | 1.1 - 8.5 | Trolox | ~6.8 |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Expressed as µM Fe(II) equivalents | Ascorbic Acid | Varies by study |
Note: IC50 values for quercetin can vary depending on the specific experimental conditions, including solvent, pH, and the source of the quercetin.
Mechanistic Insights into Quercetin's Antioxidant Action
Quercetin exerts its antioxidant effects through several mechanisms:
-
Direct Free Radical Scavenging: Quercetin can directly donate hydrogen atoms from its hydroxyl groups to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydroxyl radicals, and peroxynitrite.[4]
-
Metal Ion Chelation: By chelating transition metal ions like iron and copper, quercetin prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Systems: Quercetin can enhance the body's own antioxidant defenses by upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]
-
Regulation of Signaling Pathways: Quercetin has been shown to modulate several signaling pathways involved in oxidative stress and inflammation, including the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a crucial role in cellular defense against oxidative damage.[5]
Experimental Protocols for Key Antioxidant Assays
Below are detailed methodologies for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant activity of compounds like quercetin and could be applied to this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compound (e.g., Quercetin) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Create a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells in triplicate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound (e.g., Quercetin) at various concentrations
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution of the test compound and the positive control.
-
Create a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add a small volume of each dilution to the wells in triplicate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway influenced by quercetin and a general workflow for in vitro antioxidant screening.
Caption: Quercetin's activation of the Nrf2 signaling pathway.
Caption: General workflow for in vitro antioxidant activity screening.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of total phenolic content and antioxidant activity of aerial parts of medicinal plant Coronopus didymus - PubMed [pubmed.ncbi.nlm.nih.gov]
Angoletin: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Angoletin, a natural flavonoid, against established non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Executive Summary
This compound, a flavonoid compound, has demonstrated noteworthy anti-inflammatory potential through its unique mechanism of action targeting key signaling pathways. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound exerts its effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct comparative quantitative data between this compound and specific NSAIDs is limited in the current body of scientific literature, this guide synthesizes the available experimental findings to provide a preliminary assessment of its efficacy. Further head-to-head studies are warranted to definitively establish its therapeutic potential relative to existing anti-inflammatory agents.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and NSAIDs stem from distinct molecular mechanisms.
This compound: This flavonoid has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein, this compound effectively sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription. Furthermore, this compound has been observed to suppress the phosphorylation of key kinases within the MAPK signaling cascade, such as p38 and JNK. The MAPK pathway plays a crucial role in translating extracellular inflammatory signals into a cellular response.
Known Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs like ibuprofen and diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. While effective, the non-selective inhibition of both COX isoforms by some NSAIDs can lead to gastrointestinal side effects, as COX-1 is also involved in maintaining the protective lining of the stomach.
Data Presentation: In Vitro and In Vivo Evidence
While direct comparative studies are not yet available, the following tables summarize the anti-inflammatory effects of this compound and common NSAIDs from various independent studies. It is crucial to note that these results are not directly comparable due to variations in experimental conditions.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose | Animal Model | Percent Inhibition of Edema | Reference Drug (Dose) | Percent Inhibition by Reference |
| This compound | Data Not Available | - | - | - | - |
| Indomethacin | 10 mg/kg | Rat | 54% (at 4 hours) | - | - |
| Ibuprofen | Data Not Available | - | - | - | - |
| Diclofenac | 10 mg/kg | Rat | 71.1% | - | - |
Note: The lack of quantitative data for this compound in this standardized model highlights a significant research gap.
Table 2: In Vitro Anti-inflammatory Activity (LPS-Stimulated Macrophages)
| Compound | Parameter | IC50 Value | Cell Line |
| This compound | Nitric Oxide (NO) Production | Data Not Available | - |
| TNF-α Production | Data Not Available | - | |
| IL-6 Production | Data Not Available | - | |
| Indomethacin | COX-1 | 230 nM | - |
| COX-2 | 630 nM | - | |
| Ibuprofen | COX-1 | 13 µM | - |
| COX-2 | Data Not Available | - | |
| Diclofenac | Data Not Available | - | - |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay evaluates the ability of a compound to inhibit the production of inflammatory mediators by macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) or a standard drug (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Calculation: The IC50 values for the inhibition of NO, TNF-α, and IL-6 production are calculated from the dose-response curves.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Mechanism of action of NSAIDs via COX inhibition.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics with a mechanism of action distinct from that of traditional NSAIDs. Its ability to target the NF-κB and MAPK signaling pathways suggests potential for a broader range of anti-inflammatory effects and possibly a different side-effect profile. However, the current lack of direct, quantitative comparative studies with established NSAIDs is a significant limitation in fully assessing its clinical potential.
Future research should prioritize head-to-head in vivo and in vitro studies comparing the efficacy of this compound with standard anti-inflammatory drugs like ibuprofen, diclofenac, and indomethacin. Such studies should employ standardized protocols and report key quantitative endpoints, including IC50 values and percentage inhibition of inflammatory markers. This will enable a robust and objective evaluation of this compound's therapeutic promise and guide its further development as a potential new anti-inflammatory agent.
A Comparative Guide to the Bioactivity of Angoletin Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of structural analogs of Angoletin, a naturally occurring dihydrochalcone. The focus is on presenting objective performance data from experimental studies to aid in the research and development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound, with the chemical structure 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one, belongs to the dihydrochalcone class of flavonoids. Dihydrochalcones are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Structural modification of the parent this compound molecule can lead to the generation of analogs with potentially enhanced potency and selectivity for various biological targets. This guide focuses on the cytotoxic activity of analogs derived from 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), the direct chalcone precursor to this compound.
Comparative Bioactivity of this compound Analog Precursors
The following table summarizes the in vitro cytotoxic activity of a series of DMC derivatives against various human cancer cell lines. These compounds represent key structural analogs of the chalcone precursor to this compound. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxic Activity (IC50, µM) of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) Derivatives [1]
| Compound | Modification on 4'-OH | SH-SY5Y (Neuroblastoma) | A-549 (Lung Carcinoma) | FaDu (Pharynx Carcinoma) | HCT-116 (Colon Carcinoma) | PANC-1 (Pancreatic Carcinoma) | T-47D (Breast Carcinoma) |
| DMC (1) | -OH (unmodified) | >100 | >100 | >100 | >100 | >100 | >100 |
| 2b | -O-caproyl | 5.20 | 22.31 | 29.87 | 31.65 | 44.23 | 38.91 |
| 2g | -O-methyl | 7.52 | 25.67 | 33.45 | 35.89 | 48.76 | 41.23 |
| 2h | -O-benzyl | 15.43 | 9.99 | 13.98 | 21.54 | 28.97 | 25.67 |
Data extracted from a study by Phan et al. (2021).[1]
Key Observations from Bioactivity Data:
-
The parent compound, DMC (the precursor to this compound), exhibited low cytotoxicity against the tested cancer cell lines.[1]
-
Modification of the 4'-hydroxyl group significantly enhanced the cytotoxic activity.[1]
-
The 4'-O-caproyl (2b) and 4'-O-methyl (2g) derivatives showed the most potent activity against the SH-SY5Y neuroblastoma cell line.[1]
-
The 4'-O-benzyl (2h) derivative demonstrated the strongest cytotoxicity against A-549 lung carcinoma and FaDu pharynx carcinoma cell lines.[1]
These findings suggest that modifications at the 4'-position of the chalcone backbone are crucial for enhancing cytotoxic potential. The increased lipophilicity and altered electronic properties resulting from these substitutions likely contribute to the improved bioactivity.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) Derivatives [1]
The synthesis of the DMC derivatives involved the acylation, alkylation, or sulfonylation of the 4'-hydroxyl group of the parent DMC molecule.
-
General Procedure for Acylation (e.g., compound 2b): To a solution of DMC in a suitable solvent like dichloromethane, an acyl chloride (e.g., caproyl chloride) and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by thin-layer chromatography). The product is then purified using column chromatography.
-
General Procedure for Alkylation (e.g., compound 2g, 2h): DMC is dissolved in a solvent such as acetone, and a base (e.g., potassium carbonate) is added, followed by the addition of an alkylating agent (e.g., methyl iodide or benzyl bromide). The mixture is refluxed until the starting material is consumed. The product is isolated and purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams of Structures, Workflows, and Pathways
The following diagrams, created using the DOT language, illustrate key aspects of the structural analogs, experimental procedures, and potential mechanisms of action.
Caption: General chemical structure of the this compound precursor (DMC) and its modifications.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Simplified MAPK signaling pathway, a potential target for cytotoxic compounds.
References
Independent Replication of Angoletin Bioactivity: A Comparative Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant gap in the independent replication of bioactivity studies for the natural compound Angoletin. While the chemical identity of this compound is established, there is a notable absence of published, in-depth studies detailing its specific biological effects, underlying signaling pathways, and independent experimental verification. This guide provides a summary of the available information on this compound, outlines potential bioactivities based on structurally similar compounds, and offers standardized experimental protocols to facilitate future research and replication efforts.
This compound: Chemical Identity and Natural Sources
This compound is a dihydrochalcone, a class of natural phenols. Its chemical structure is 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one. It has been identified in several plant species, including Uvaria angolensis, Myrica gale (sweet gale), and Ceratiola ericoides (Florida rosemary).
Current Status of Bioactivity Research: A Call for Investigation
As of late 2025, dedicated studies on the specific bioactivities of isolated this compound are not available in peer-reviewed scientific literature. Consequently, there are no independent replication studies to compare and analyze. The absence of this foundational data prevents a comparative analysis of its performance against other alternatives.
However, the broader class of dihydrochalcones, to which this compound belongs, is known for a range of biological activities, primarily anti-inflammatory and antioxidant effects.[1][2] These properties are often attributed to their chemical structure. Research on other dihydrochalcones suggests that this compound may exhibit similar potential.
Potential Bioactivities and Proposed Experimental Framework
Based on the known bioactivities of structurally related dihydrochalcones, the following areas of investigation are proposed for this compound.
Antioxidant Activity
Dihydrochalcones are recognized for their antioxidant properties, which can be evaluated using several standard assays.[3]
Table 1: Proposed Assays for Comparative Analysis of this compound Antioxidant Activity
| Assay | Principle | Key Metrics | Reference Compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5] | IC50 (concentration for 50% inhibition) | Ascorbic Acid, Trolox |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the ABTS radical cation by an antioxidant. | Trolox Equivalent Antioxidant Capacity (TEAC) | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | FRAP value (µM Fe²⁺ equivalents) | Ascorbic Acid, Ferrous Sulfate |
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Prepare a positive control (e.g., Ascorbic Acid) at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from a plot of inhibition percentage against concentration.
-
Anti-inflammatory Activity
The anti-inflammatory potential of dihydrochalcones has been demonstrated in various studies.[2][6]
Table 2: Proposed Assays for Comparative Analysis of this compound Anti-inflammatory Activity
| Assay | Cell Line/Model | Key Metrics | Reference Compound |
| Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 for NO inhibition | Dexamethasone, L-NAME |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay | LPS-stimulated RAW 264.7 macrophages | IC50 for cytokine inhibition | Dexamethasone |
| COX-2 Expression Analysis (Western Blot/qPCR) | LPS-stimulated RAW 264.7 macrophages | Fold change in COX-2 protein/mRNA levels | Celecoxib |
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Data Collection:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to assess cytotoxicity.
-
Visualizing Experimental and Logical Frameworks
To guide future research, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Proposed experimental workflow for this compound bioactivity studies.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
While this compound presents a potential candidate for further pharmacological investigation due to its classification as a dihydrochalcone, the current lack of primary bioactivity data and subsequent independent replication studies is a significant limitation. The scientific community is encouraged to undertake foundational research on this compound using standardized methodologies, such as those proposed in this guide. This will enable robust, comparable, and replicable data to be generated, which is essential for validating its therapeutic potential. Future work should focus on in vitro screening followed by mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by this compound.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. antioxidant-structure-activity-relationship-analysis-of-five-dihydrochalcones - Ask this paper | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Angoletin: A Comparative Analysis of its Therapeutic Potential in Inflammation and Oncology
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the flavonoid Angoletin highlights its promising therapeutic potential as an anti-inflammatory and anticancer agent. This guide provides a comparative overview of this compound's performance against established treatments, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural flavonoid, demonstrates significant biological activity, particularly in the realms of inflammation and cancer. Preclinical studies suggest that its therapeutic efficacy may be comparable to, and in some aspects, potentially superior to, conventional therapies. This document synthesizes the current understanding of this compound's mechanism of action and presents a data-driven comparison with established anti-inflammatory drugs and cancer chemotherapeutics.
Anti-Inflammatory Potential: this compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. This mechanism contrasts with the primary mode of action of most Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which target the cyclooxygenase (COX) enzymes.
Table 1: Comparison of Anti-Inflammatory Activity
| Feature | This compound | Established NSAIDs (e.g., Ibuprofen, Diclofenac) |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Inhibition of COX-1 and COX-2 enzymes[1][2][3][4][5] |
| Reported Efficacy | Dose-dependent reduction of inflammatory markers | Well-established dose-dependent anti-inflammatory effects |
| Potential Advantages | May offer a different side-effect profile due to a distinct mechanism. | Extensive clinical data and established dosing regimens. |
| Limitations | Limited clinical trial data in humans. | Known gastrointestinal and cardiovascular side effects with long-term use.[3] |
Experimental Protocol: NF-κB Inhibition Assay
The anti-inflammatory effect of this compound is often evaluated by its ability to inhibit the nuclear translocation of NF-κB. A typical experimental workflow is as follows:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Treatment: Cells are co-treated with varying concentrations of this compound or a control vehicle.
-
Immunofluorescence: Cells are fixed and stained with an antibody specific for the p65 subunit of NF-κB. A fluorescent secondary antibody is used for visualization.
-
Microscopy: Confocal microscopy is used to visualize the localization of NF-κB p65. In unstimulated or effectively treated cells, p65 remains in the cytoplasm. In stimulated, untreated cells, p65 translocates to the nucleus.
-
Quantification: The percentage of cells with nuclear NF-κB is quantified to determine the inhibitory effect of this compound.
Anticancer Potential: this compound vs. Standard Chemotherapeutics
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of pathways like MAPK.
Table 2: Comparison of Anticancer Activity (Colon Cancer)
| Feature | This compound | Established Chemotherapy (e.g., 5-Fluorouracil, Oxaliplatin) |
| Primary Mechanism | Induction of apoptosis, cell cycle arrest, potential MAPK pathway modulation. | DNA damage, inhibition of DNA synthesis.[6][7][8][9][10] |
| Reported Efficacy | Demonstrated cytotoxicity in various colon cancer cell lines (in vitro). | Standard of care for various stages of colon cancer with proven clinical efficacy.[6][7][8][9][10] |
| Potential Advantages | May target cancer cells with a different mechanism, potentially overcoming resistance. Natural product origin may offer a better safety profile. | Well-defined clinical protocols and proven survival benefits. |
| Limitations | Lack of in vivo and clinical trial data. | Significant side effects, including myelosuppression, neurotoxicity, and gastrointestinal toxicity. |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, a standard chemotherapeutic drug (positive control), and a vehicle (negative control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for both inflammatory diseases and cancer. Its distinct mechanism of action, particularly the inhibition of the NF-κB pathway, suggests it could offer an alternative or complementary approach to existing treatments. However, the current body of evidence is largely based on preclinical in vitro studies. Further in vivo animal studies and well-designed clinical trials are imperative to validate these promising findings, establish a comprehensive safety profile, and determine its therapeutic efficacy in humans. The development of robust and scalable methods for the synthesis or extraction of this compound will also be crucial for its translation into a clinically viable therapeutic.
References
- 1. Anticancer effects of alloxanthoxyletin and fatty acids esters - In vitro study on cancer HTB-140 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. dovepress.com [dovepress.com]
- 7. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Flavonoids: Engeletin Paves the Way in Research While Angoletin Remains an Enigma
In the world of natural product research, the exploration of flavonoids for their therapeutic potential is a burgeoning field. Among the vast array of these compounds, Engeletin has emerged as a subject of significant scientific inquiry, with a growing body of evidence supporting its diverse pharmacological activities. In stark contrast, Angoletin, another flavonoid, remains largely uncharacterized, presenting a notable knowledge gap and an opportunity for future investigation. This guide provides a detailed comparison of the current scientific understanding of these two molecules, highlighting the wealth of data available for Engeletin and the conspicuous absence of research on this compound.
Chemical Structure and Class
Both this compound and Engeletin belong to the flavonoid family of polyketide natural products.
This compound is classified as a dihydrochalcone.[1] Its chemical name is 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one.[1]
Engeletin is a flavanonol glycoside, specifically a dihydrokaempferol 3-rhamnoside.[2] Its molecular formula is C₂₁H₂₂O₁₀.[2][3]
| Feature | This compound | Engeletin |
| Chemical Class | Dihydrochalcone[1] | Flavanonol glycoside[2] |
| Molecular Formula | C₁₈H₂₀O₄[1] | C₂₁H₂₂O₁₀[2][3] |
| Molecular Weight | 300.3 g/mol [1] | 434.4 g/mol [2] |
| Natural Sources | Uvaria angolensis, Myrica gale, Ceratiola ericoides[1] | Skin of white grapes, white wine, rhizome of Smilax glabra[4] |
Comparative Biological Activities and Mechanisms of Action
A significant disparity exists in the scientific literature regarding the biological activities of this compound and Engeletin. While Engeletin has been the subject of numerous studies, there is a notable lack of research into the pharmacological effects of this compound.
This compound: An Unexplored Frontier
To date, the biological activities of this compound have not been extensively investigated. While it has been isolated from several plant species, including Myrica gale (bog-myrtle), a plant with traditional uses as an insect repellent and in herbal remedies for stomach ailments and fever, specific studies on the pharmacological effects of isolated this compound are absent from the current scientific literature.[3] This lack of data presents a clear opportunity for future research to explore its potential therapeutic properties.
Engeletin: A Multifaceted Therapeutic Agent
Engeletin has demonstrated a wide range of biological activities, with a significant focus on its anti-inflammatory, antioxidant, and anti-tumor effects.[2][5]
Anti-inflammatory Activity:
Engeletin has been shown to exert potent anti-inflammatory effects in various experimental models. Its primary mechanism involves the inhibition of the TLR4-NF-κB signaling pathway.[4] By suppressing this pathway, Engeletin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This has been observed in models of Crohn's disease-like colitis, where Engeletin treatment alleviated inflammation and improved the integrity of the colonic epithelial barrier.[4] Furthermore, Engeletin can suppress the phosphorylation of p65, a key component of the NF-κB complex, and inhibit the MAPK signaling pathway, both of which are crucial in the inflammatory response.[2][5]
Antioxidant Activity:
Engeletin exhibits significant antioxidant properties. It has been shown to enhance the activation of the Keap1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3] By activating this pathway, Engeletin can mitigate oxidative stress, as demonstrated in models of Aβ₁₋₄₂-induced neurotoxicity.[3]
Anti-tumor Activity:
Engeletin has shown promise as an anti-cancer agent. Studies have indicated that it can induce apoptotic cell death in lung cancer cells.[3] One of the proposed mechanisms is the downregulation of the X-linked inhibitor of apoptosis (XIAP) protein at the post-translational level, leading to increased cancer cell death.[3]
Other Pharmacological Activities:
Beyond these primary areas, Engeletin has been investigated for its potential in treating a variety of conditions, including:
Signaling Pathways Modulated by Engeletin
The therapeutic effects of Engeletin are underpinned by its ability to modulate key cellular signaling pathways.
Caption: Signaling pathways modulated by Engeletin.
Experimental Methodologies for Engeletin Research
The following are examples of experimental protocols that have been used to characterize the biological activities of Engeletin.
1. In Vivo Model of Colitis:
-
Model: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in BALB/c mice.
-
Treatment: Mice are treated with Engeletin for a specified period (e.g., 7 days).
-
Assessment: Disease activity is monitored by measuring body weight, and colon length.
-
Analysis: Gene and protein expression of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and components of the TLR4-NF-κB pathway are analyzed using qPCR and Western blotting.[4]
2. In Vitro Macrophage Polarization Assay:
-
Cell Line: RAW264.7 macrophages.
-
Stimulation: Cells are pre-treated with Engeletin followed by stimulation with lipopolysaccharide (LPS).
-
Analysis: The expression of M1 macrophage polarization markers (e.g., iNOS, CD86) is measured using flow cytometry. The production of inflammatory cytokines in the cell culture supernatant is quantified using ELISA.[4]
3. In Vitro Neuroprotection Assay:
-
Cell Line: BV-2 microglial cells.
-
Induction of Toxicity: Cells are exposed to amyloid-beta peptide (Aβ₁₋₄₂).
-
Treatment: Cells are co-treated with Engeletin.
-
Analysis: The production of reactive oxygen species (ROS) and inflammatory cytokines is measured. The activation of the Keap1/Nrf2 signaling pathway is assessed by measuring the expression levels of Keap1 and Nrf2 proteins.[3]
4. In Vitro Apoptosis Assay in Cancer Cells:
-
Cell Line: Lung cancer cell lines.
-
Treatment: Cells are treated with varying concentrations of Engeletin.
-
Analysis: Apoptotic cell death is quantified using methods like flow cytometry with Annexin V/Propidium Iodide staining. The expression levels of apoptosis-related proteins, such as XIAP and SMAC (second mitochondria-derived activator of caspase), are determined by Western blotting.[3]
Caption: Experimental workflows for studying Engeletin.
Conclusion and Future Directions
The comparative analysis of this compound and Engeletin reveals a significant knowledge imbalance. Engeletin has been extensively studied, with a wealth of data supporting its therapeutic potential across a range of diseases, driven by its well-characterized anti-inflammatory, antioxidant, and anti-tumor activities. In contrast, this compound remains a scientific mystery, with its biological functions yet to be explored. This presents a compelling case for initiating research into the pharmacological properties of this compound. Future studies should aim to isolate and characterize this compound from its natural sources and screen it for a wide range of biological activities. A direct comparison with the well-documented effects of Engeletin could provide valuable insights into the structure-activity relationships of these flavonoids and potentially uncover a novel therapeutic agent. For researchers in drug discovery and natural product chemistry, the unexplored territory of this compound represents a promising avenue for new and impactful research.
References
- 1. This compound | C18H20O4 | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrica gale - Wikipedia [en.wikipedia.org]
- 4. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Comparative Analysis of Engeletin from Natural Sources: A Proxy for Angoletin Research
A note on the availability of data: Comprehensive comparative data for Angoletin from its reported natural sources (Uvaria angolensis, Myrica gale, and Ceratiola ericoides) is currently limited in publicly accessible scientific literature. This guide therefore presents a detailed comparative analysis of a closely related and extensively studied flavonoid, Engeletin , as a proxy. Engeletin shares structural similarities with this compound and has a wealth of research available on its isolation, biological activities, and mechanisms of action, making it a valuable reference for researchers interested in this class of compounds.
Introduction to Engeletin
Engeletin (dihydrokaempferol-3-rhamnoside) is a natural flavonoid renowned for its diverse physiological and pharmacological effects, including anti-inflammatory, antioxidant, and antitumor properties.[1][2] Its potential as a therapeutic agent has garnered significant attention in the scientific community, leading to numerous studies on its efficacy and mechanisms of action. This guide provides a comparative overview of Engeletin from various natural sources, focusing on its biological performance supported by experimental data.
Natural Sources and Isolation of Engeletin
Engeletin has been isolated from a variety of plant species. The yield and purity of the isolated compound can vary depending on the source and the extraction and purification methods employed.
Table 1: Natural Sources of Engeletin and Isolation Overview
| Plant Source | Plant Part | Extraction Method | Purification Method | Reference |
| Engelhardia roxburghiana | Leaves | Maceration with ethanol | Column chromatography, recrystallization | [3] |
| Smilax glabra | Rhizome | Not specified | Not specified | [4] |
| Poria cocos | Sclerotium | Not specified | Not specified | [5] |
Comparative Biological Activity of Engeletin
Engeletin exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
Engeletin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Activity of Engeletin
| Cell Line | Stimulant | Parameter Measured | IC₅₀ / Effect | Reference |
| J774A.1 macrophages | LPS | IL-1β mRNA expression | Significant inhibition | [3] |
| J774A.1 macrophages | LPS | IL-6 mRNA expression | Significant inhibition | [3] |
| J774A.1 macrophages | LPS | TNF-α mRNA expression | Significant inhibition | [3] |
| J774A.1 macrophages | LPS | COX-2 mRNA expression | Significant inhibition | [3] |
| RAW264.7 macrophages | LPS | TNF-α, IL-1β inhibition | Significant | [4] |
Signaling Pathways in Anti-inflammatory Action:
Engeletin's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[1][5]
Caption: Engeletin's inhibition of NF-κB and MAPK pathways.
Anticancer Activity
Flavonoids, including Engeletin, are known to possess anticancer properties, which are exerted through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.[6]
Signaling Pathways in Anticancer Action:
The anticancer effects of many flavonoids involve the modulation of pathways that control cell cycle, apoptosis, and angiogenesis.
Caption: Anticancer mechanisms of flavonoids like Engeletin.
Experimental Protocols
Isolation and Characterization of Engeletin from Engelhardia roxburghiana
-
Extraction: The dried leaves of Engelhardia roxburghiana are ground and macerated with 95% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions showing the presence of Engeletin (monitored by TLC) are combined and further purified by recrystallization from methanol to yield pure Engeletin.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
-
Cell Culture: J774A.1 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of Engeletin for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2). Gene expression is normalized to a housekeeping gene like β-actin.[3]
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
Engeletin, a flavonoid isolated from various natural sources, demonstrates significant anti-inflammatory and potential anticancer activities. The comparative data, although not exhaustive across all sources, indicates a consistent mechanism of action involving the modulation of key signaling pathways such as NF-κB and MAPK. Further research focusing on the direct comparative analysis of Engeletin from different plant origins would be beneficial to determine the most potent source and optimal extraction methods for maximizing its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on Engeletin and related flavonoids.
References
- 1. A Review on the Pharmacological Aspects of Engeletin as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel 1-indanone isolated from Uvaria afzelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Angoletin: A Guide for Laboratory Professionals
General Disposal Procedures for Non-Regulated Research Chemicals
In the absence of a specific Safety Data Sheet (SDS) for Angoletin, it should be treated as a potentially hazardous substance. The following procedural guidance, synthesized from general laboratory safety protocols, will help ensure its safe disposal.
Step 1: Preliminary Assessment Before beginning any disposal process, it is crucial to gather as much information as possible about the chemical. For this compound, this would involve reviewing any available internal documentation or data from similar compounds. If the substance is confirmed to be Engeletin, its properties as a bioactive flavonoid should be considered.
Step 2: Waste Characterization and Segregation Properly characterize the waste. Is it a pure solid, a solution, or mixed with other chemicals? Based on general laboratory guidelines, chemical waste should be segregated into compatible categories to prevent dangerous reactions.
Step 3: Containerization and Labeling All chemical waste must be collected in appropriate, clearly labeled containers.[1][2][3]
-
Use containers that are compatible with the chemical waste being stored. For instance, do not store acidic solutions in metal cans.[3]
-
Ensure containers have secure, non-leaking screw-on caps.[3]
-
Label each container with a "Hazardous Waste" tag, clearly identifying the contents, including the estimated concentration and any known hazards.[1]
Step 4: Storage and Pickup Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[2] Follow your institution's procedures for requesting a hazardous waste pickup.[2][3]
Summary of General Laboratory Waste Disposal
The following table summarizes the disposal routes for common types of laboratory waste, based on established guidelines.
| Waste Category | General Disposal Guidelines |
| Organic Solvents | Must not be discharged down the drain.[1] Collect in designated, labeled containers for hazardous waste disposal.[1] |
| Aqueous Solutions | Neutralized solutions (pH between 5 and 11.5) without heavy metals or other toxic contaminants may be drain disposable with copious amounts of water.[4] Highly acidic or alkaline solutions must be treated as hazardous waste.[1][4] |
| Solid Chemicals | Unused, contaminated, or old solid chemicals should be disposed of as hazardous waste in their original or other suitable sealed containers.[1] |
| Contaminated Labware | Items like gloves and paper towels heavily contaminated with hazardous chemicals should be sealed in a sturdy plastic container or double-bagged, labeled, and disposed of as hazardous waste.[1] |
Experimental Workflow for Chemical Disposal
The logical flow for determining the correct disposal path for a laboratory chemical is illustrated below.
By adhering to these general but critical safety and disposal procedures, researchers and laboratory professionals can ensure that chemicals like this compound are managed in a way that prioritizes safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and clarification.
References
Personal protective equipment for handling Angoletin
Essential Safety and Handling Guide for Angoletin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as a substance that is very toxic to aquatic life with long-lasting effects, necessitating stringent control measures to prevent its release into the environment.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₄ | PubChem[1] |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one | PubChem[1] |
| GHS Classification | H400: Very toxic to aquatic life (Acute hazard) | PubChem[1] |
| H410: Very toxic to aquatic life with long lasting effects | PubChem[1] | |
| Hazard Pictogram | Environment | PubChem[1] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
Engineering Controls and Work Area Preparation
-
Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure, particularly if there is a potential to generate dust or aerosols.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary spill control materials.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible within the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected for any signs of degradation or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Avoid Environmental Release: The primary hazard of this compound is its toxicity to aquatic life.[1] It is imperative to prevent this compound from entering drains, soil, or water systems.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. If possible, handle it in a solution to reduce the risk of airborne particles.
-
Spill Management: In the event of a spill, immediately contain the material using an appropriate absorbent (e.g., vermiculite, sand, or a commercial spill kit). Do not wash spills into the drainage system. The collected material must be treated as hazardous waste.
Disposal Plan: this compound and Contaminated Materials
Proper disposal is critical to mitigate the environmental risks associated with this compound.
Waste Segregation and Collection
-
Hazardous Waste: All unused this compound and any materials grossly contaminated with it (e.g., absorbent from a spill) must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing boats) that has come into contact with this compound should also be disposed of as hazardous waste.
-
Aqueous Waste: All aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not pour any solutions containing this compound down the drain.
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Waste containers should be kept closed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.
Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed environmental waste management company in accordance with all local, state, and federal regulations.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
